2-Ethylfuran-3-carboxamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
189330-22-1 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
2-ethylfuran-3-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H2,8,9) |
InChI-Schlüssel |
YXFYGZURGFZBAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CO1)C(=O)N |
Kanonische SMILES |
CCC1=C(C=CO1)C(=O)N |
Synonyme |
3-Furancarboxamide,2-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethylfuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Ethylfuran-3-carboxamide, a substituted furan derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the formation of an ester intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminating in the amidation to the target compound. Detailed experimental protocols, based on established chemical transformations, are provided for each step.
Synthesis Overview
The synthesis of this compound can be strategically approached through the construction of the furan ring system, followed by functional group manipulations. A robust and well-established method for the formation of substituted furans is the Feist-Benary synthesis. This reaction, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound, provides a direct route to the key intermediate, ethyl 2-ethylfuran-3-carboxylate. Subsequent hydrolysis of the ester and amidation of the resulting carboxylic acid afford the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on well-established synthetic methodologies and may require optimization for specific laboratory conditions.
Stage 1: Synthesis of Ethyl 2-Ethylfuran-3-carboxylate
This stage employs the Feist-Benary furan synthesis.[1][2] The reaction involves the base-catalyzed condensation of 1-chloro-2-butanone with ethyl acetoacetate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 1-Chloro-2-butanone | C₄H₇ClO | 106.55 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |
| Pyridine | C₅H₅N | 79.10 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Saturated aq. NaCl | NaCl | 58.44 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 |
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in diethyl ether, add pyridine (1.2 eq) at room temperature.
-
Slowly add 1-chloro-2-butanone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and wash with water, followed by saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford ethyl 2-ethylfuran-3-carboxylate.
Expected Quantitative Data (Estimated):
| Parameter | Value |
| Yield | 60-75% |
| Boiling Point | 95-100 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 3H), ~1.3 (t, 3H), ~2.6 (q, 2H), ~4.2 (q, 2H), ~6.5 (d, 1H), ~7.3 (d, 1H) |
| ¹³C NMR (CDCl₃, δ) | ~13.0, ~14.5, ~22.0, ~60.0, ~110.0, ~120.0, ~145.0, ~155.0, ~165.0 |
| IR (cm⁻¹) | ~2980, ~1710, ~1590, ~1100 |
Stage 2: Synthesis of 2-Ethylfuran-3-carboxylic Acid
This stage involves the hydrolysis of the ester intermediate to the corresponding carboxylic acid. Alkaline hydrolysis is often preferred as it is generally irreversible.[3]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Ethyl 2-ethylfuran-3-carboxylate | C₉H₁₂O₃ | 168.19 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
| Hydrochloric acid (HCl) | HCl | 36.46 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 |
Procedure:
-
Dissolve ethyl 2-ethylfuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the ester solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-ethylfuran-3-carboxylic acid.
Expected Quantitative Data (Estimated):
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 70-75 °C |
| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 3H), ~2.7 (q, 2H), ~6.6 (d, 1H), ~7.4 (d, 1H), ~11.0 (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | ~13.0, ~22.0, ~110.0, ~118.0, ~146.0, ~156.0, ~170.0 |
| IR (cm⁻¹) | ~3100-2500 (broad), ~2980, ~1680, ~1590 |
Stage 3: Synthesis of this compound
The final stage involves the conversion of the carboxylic acid to the carboxamide. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride, followed by reaction with ammonia.[4][5][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Ethylfuran-3-carboxylic acid | C₇H₈O₃ | 140.14 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Aqueous ammonia (NH₄OH) | NH₄OH | 35.04 |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 |
Procedure:
-
To a solution of 2-ethylfuran-3-carboxylic acid (1.0 eq) in dry dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in dry dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).
-
Stir the mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Expected Quantitative Data (Estimated):
| Parameter | Value |
| Yield | 70-85% |
| Melting Point | 90-95 °C |
| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 3H), ~2.6 (q, 2H), ~5.5-6.5 (br s, 2H, NH₂), ~6.7 (d, 1H), ~7.3 (d, 1H) |
| ¹³C NMR (CDCl₃, δ) | ~13.0, ~22.0, ~112.0, ~115.0, ~144.0, ~154.0, ~168.0 |
| IR (cm⁻¹) | ~3350, ~3180, ~2980, ~1650, ~1600 |
Disclaimer
The experimental protocols and quantitative data provided in this guide are based on established chemical principles and analogous reactions found in the scientific literature. These should be considered as starting points, and optimization may be necessary to achieve the desired results. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The user assumes all responsibility for the safe handling and execution of these procedures.
References
- 1. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 2. Feist-Benary_synthesis [chemeurope.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of 2-Ethylfuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data of 2-Ethylfuran-3-carboxamide
The following tables summarize the predicted and observed spectroscopic data for this compound and its key structural analogs: 2-Ethylfuran and Furan-3-carboxamide. These analogs provide a basis for predicting the spectral features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Related Compounds
| Compound | Nucleus | Predicted/Observed Chemical Shift (δ, ppm) | Notes |
| This compound | ¹H | ~7.4 (s, 1H, H5) | Aromatic proton adjacent to oxygen. |
| ~6.5 (s, 1H, H4) | Aromatic proton adjacent to the carboxamide. | ||
| ~2.7 (q, 2H, CH₂) | Methylene protons of the ethyl group. | ||
| ~1.2 (t, 3H, CH₃) | Methyl protons of the ethyl group. | ||
| ~7.0-8.0 (br s, 2H, NH₂) | Amide protons, broad signal, exchangeable with D₂O.[1] | ||
| ¹³C | ~165 | C=O of the carboxamide.[1] | |
| ~160 | C2 of the furan ring. | ||
| ~145 | C5 of the furan ring. | ||
| ~120 | C3 of the furan ring. | ||
| ~110 | C4 of the furan ring. | ||
| ~21 | CH₂ of the ethyl group. | ||
| ~12 | CH₃ of the ethyl group. | ||
| 2-Ethylfuran | ¹H | 7.28 (m, 1H) | Furan ring proton.[2] |
| 6.26 (m, 1H) | Furan ring proton.[2] | ||
| 5.96 (m, 1H) | Furan ring proton.[2] | ||
| 2.64 (q, 2H) | Methylene protons.[2] | ||
| 1.22 (t, 3H) | Methyl protons.[2] | ||
| ¹³C | 160.7 | C2 of furan. | |
| 140.9 | C5 of furan. | ||
| 110.0 | C4 of furan. | ||
| 104.7 | C3 of furan. | ||
| 21.3 | CH₂ of ethyl. | ||
| 12.3 | CH₃ of ethyl. | ||
| Furan-3-carboxamide | ¹H | ~8.0 (s, 1H) | H2 of furan. |
| ~7.5 (t, 1H) | H5 of furan. | ||
| ~6.7 (d, 1H) | H4 of furan. | ||
| ~7.0-8.0 (br s, 2H) | NH₂ protons.[1] | ||
| ¹³C | ~165 | C=O of carboxamide.[1] | |
| ~148 | C2 of furan. | ||
| ~144 | C5 of furan. | ||
| ~125 | C3 of furan. | ||
| ~109 | C4 of furan. |
Note: Predicted shifts are estimates based on additive rules and analysis of similar structures. Observed data for related compounds are cited.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound and Related Compounds
| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H Stretch | 3400-3200 | Medium, two bands for primary amide |
| C-H Stretch (Aromatic) | 3150-3100 | Medium | |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium to Strong | |
| C=O Stretch (Amide I) | ~1670 | Strong | |
| N-H Bend (Amide II) | ~1620 | Medium | |
| C=C Stretch (Furan Ring) | 1600-1450 | Medium to Weak | |
| C-O-C Stretch | 1250-1050 | Strong | |
| 2-Ethylfuran | C-H Stretch (Aromatic) | 3120 | Medium |
| C-H Stretch (Aliphatic) | 2970, 2930, 2870 | Strong | |
| C=C Stretch (Furan Ring) | 1590, 1500 | Medium | |
| C-O-C Stretch | 1150, 1010 | Strong | |
| Furan-3-carboxylic acid | O-H Stretch | 3300-2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3130 | Medium | |
| C=O Stretch | 1680 | Strong | |
| C=C Stretch (Furan Ring) | 1580, 1500 | Medium | |
| C-O-C Stretch | 1290, 1150 | Strong |
Note: Predicted wavenumbers are based on characteristic group frequencies. Observed data for related compounds are from publicly available spectra.[3][4]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Mode | Predicted/Observed m/z | Fragment Interpretation |
| This compound | EI | 139 | [M]⁺• (Molecular Ion) |
| 122 | [M-NH₃]⁺• | ||
| 111 | [M-C₂H₄]⁺• (from ethyl group) or [M-CO]⁺• | ||
| 95 | [M-C₂H₄ - O]⁺• or [M-CONH₂]⁺• | ||
| 67 | Furan ring fragment | ||
| 2-Ethylfuran | EI | 96 | [M]⁺• (Molecular Ion)[5] |
| 81 | [M-CH₃]⁺[5] | ||
| 67 | [M-C₂H₅]⁺[5] | ||
| 53 | Furan ring fragment[5] | ||
| Furan-3-carboxylic acid | EI | 112 | [M]⁺• (Molecular Ion)[4][6] |
| 95 | [M-OH]⁺[4][6] | ||
| 67 | [M-COOH]⁺[4][6] | ||
| 39 | Furan ring fragment[4][6] |
Note: Predicted fragmentation patterns are based on common fragmentation pathways for amides and furans.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean vial.[7] The choice of solvent should ensure complete dissolution and minimal interference with the analyte's signals.
-
Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[8]
-
The final sample height in the NMR tube should be approximately 4.0-5.0 cm.[7]
-
Cap the NMR tube securely to prevent solvent evaporation.[7]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation :
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.[10]
-
Place the sample on the crystal and acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
After measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[11]
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction :
-
The sample must be introduced into the ion source in the gas phase.[12] For a solid sample like this compound, this is typically achieved using a direct insertion probe.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the mass spectrometer through a vacuum lock.
-
The probe is then heated to volatilize the sample directly into the ion source.[13]
-
-
Ionization and Analysis :
-
In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][15]
-
This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing extensive fragmentation.[14][15]
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan, 2-ethyl- [webbook.nist.gov]
- 4. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furan, 2-ethyl- [webbook.nist.gov]
- 6. 3-Furancarboxylic acid [webbook.nist.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. agilent.com [agilent.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Physical properties of 2-Ethylfuran-3-carboxamide (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Summary of Physical Properties of Related Furan Derivatives
To estimate the physical properties of 2-Ethylfuran-3-carboxamide, it is informative to examine structurally analogous compounds. The table below summarizes the available data for furan-3-carboxamide and its precursors. The presence of the ethyl group and the amide functionality will influence the melting and boiling points, typically increasing them compared to the parent furan ring due to increased molecular weight and potential for hydrogen bonding.
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| Furan-3-carboxylic acid | C₅H₄O₃ | 120 - 122 | 229 - 230 |
| 2-Ethylfuran | C₆H₈O | Not Applicable | 92 - 93 |
| Furan-3-carboxamide | C₅H₅NO₂ | Data not available | Data not available |
| 2-Ethylfuran-3-carboxylic acid | C₇H₈O₃ | Data not available | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the melting and boiling points of a novel organic compound such as this compound.
Melting Point Determination
The melting point of a compound is a fundamental physical property used to identify and assess the purity of a substance.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample.
-
Measurement: The capillary tube containing the sample is placed in the apparatus. The temperature is raised at a steady rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquefied are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Boiling Point Determination
The boiling point is another critical physical constant, defined as the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Micro-scale):
-
Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small-diameter test tube (Thiele tube).
-
Apparatus: A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable bath (e.g., oil bath). As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Equilibrium and Measurement: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Logical Workflow: Synthesis of this compound
While specific experimental details for the synthesis of this compound are not widely published, a logical synthetic pathway can be proposed starting from 2-ethylfuran-3-carboxylic acid. This common synthetic route in organic chemistry involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation.
Caption: Proposed synthesis of this compound.
Due to the absence of published biological studies involving this compound, no signaling pathway diagrams can be provided at this time. The information presented here serves as a foundational guide for researchers initiating studies on this compound. The definitive physical properties must be determined empirically upon its synthesis and purification.
Determining the Solubility of 2-Ethylfuran-3-carboxamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Ethylfuran-3-carboxamide in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a detailed procedural manual for researchers to generate reliable and reproducible solubility data in-house. The protocols and data presentation formats are designed to meet the rigorous standards of chemical and pharmaceutical research.
Introduction to Solubility in Drug Discovery
Solubility is a critical physicochemical parameter in the drug discovery and development process. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For a molecule like this compound, understanding its solubility in a range of organic solvents is essential for purification, crystallization, and the development of suitable analytical methods and formulations. Furan derivatives, a class to which this compound belongs, exhibit a wide range of solubilities that are highly dependent on the nature of their substituents and the polarity of the solvent.
Quantitative Solubility Data for this compound
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. Therefore, the following table is provided as a template for researchers to record their experimentally determined data. It is recommended to measure solubility at multiple temperatures to understand its thermodynamic properties.
Table 1: Experimental Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| e.g., Ethanol | 25 | Shake-Flask | |||
| e.g., Acetone | 25 | Shake-Flask | |||
| e.g., Ethyl Acetate | 25 | Shake-Flask | |||
| e.g., Dichloromethane | 25 | Shake-Flask | |||
| e.g., Toluene | 25 | Shake-Flask | |||
| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The following section details the recommended experimental protocol for determining the thermodynamic equilibrium solubility of this compound. The shake-flask method is the gold standard for this purpose and is described below.
Shake-Flask Method for Equilibrium Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature. It relies on achieving a saturated solution in the presence of excess solid solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that equilibrium is reached with the solid phase present.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature incubator shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway involving this compound is not defined without further biological context, the experimental workflow for its solubility determination is a critical precursor to any in-vitro or in-vivo studies. Accurate solubility data is essential for designing experiments that assess a compound's biological activity, as it dictates the achievable concentrations in test systems.
The following diagram illustrates the relationship between solubility determination and subsequent stages of preclinical research.
The Diverse Biological Landscape of Furan Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of furan carboxamide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
Anticancer Activity
Furan carboxamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes essential for cancer cell proliferation and survival, such as topoisomerase II.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected furan carboxamide derivatives.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | % Cell Viability (at 20 µg/mL) | 33.29% | [1] |
| Compound 4 | MCF-7 (Breast Cancer) | IC50 | 4.06 µM | |
| Compound 7 | MCF-7 (Breast Cancer) | IC50 | 2.96 µM | |
| N-(1-anthraquinone)furan-2-carboxamide (3 ) | HCT-116 (Colorectal Carcinoma) | GI50 | 23.2 µM | |
| N-(2-anthraquinone)furan-2-carboxamide | HCT-116 (Colorectal Carcinoma) | GI50 | > 50 µM | |
| N-(p-chlorobenzene)furan-2-carboxamide | K-562 (Leukemia) | IC50 | 0.61 µM | |
| N-(1-anthraquinone)furan-2-carboxamide (12 ) | K-562 (Leukemia) | IC50 | 0.33 µM | |
| N-(2-anthraquinone)furan-2-carboxamide (14 ) | K-562 (Leukemia) | IC50 | 0.61 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][3] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the furan carboxamide derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 500-600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay Workflow for determining cytotoxicity.
Signaling Pathway: Inhibition of Topoisomerase II
Several anticancer furan carboxamide derivatives are believed to exert their cytotoxic effects by targeting DNA topoisomerase II (Topo II).[4][5] Topo II is a crucial enzyme that alters DNA topology, which is essential for DNA replication, transcription, and chromosome segregation.[4] Topo II poisons stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[6][7]
Mechanism of Topoisomerase II inhibition.
Antimicrobial Activity
Furan carboxamide derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. Their mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential microbial enzymes.
Quantitative Data for Antimicrobial Activity
The following table presents the antimicrobial activity of various furan carboxamide derivatives, with data presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition.
| Compound | Microorganism | Activity Metric | Value | Reference |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | MIC | 230-300 µg/mL | [1] |
| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus | MIC | 240-280 µg/mL | [1] |
| Carbamothioyl-furan-2-carboxamide derivatives | B. cereus | MIC | 230-295 µg/mL | [1] |
| Carbamothioyl-furan-2-carboxamide derivatives | Fungal Strains | MIC | 120.7-190 µg/mL | [1] |
| Compound 3 | Carbapenem-resistant A. baumannii (CRAB) | MIC | 6.25 mg | [8] |
| Compound 3 | Carbapenem-resistant E. cloacae (CREC) | MIC | 6.25 mg | [8] |
| Compound 3 | Carbapenem-resistant K. pneumoniae (CRKP) | MIC | 6.25 mg | [8] |
| Compound 3 | Methicillin-resistant S. aureus (MRSA) | MIC | 12.5 mg | [8] |
| Nitrofuran derivative 1 | C. albicans | MIC | 3.9-62.5 µg/mL | [9] |
| Nitrofuran derivative 5 | C. neoformans | MIC90 | 7.81 µg/mL | [9] |
| Furan-2-carboxamide 4b | P. aeruginosa | Biofilm Inhibition | 58% | [10] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12][13]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Aseptically create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the furan carboxamide derivative solution into the wells. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well.
Agar Well Diffusion Method Workflow.
Signaling Pathway: Inhibition of Quorum Sensing in P. aeruginosa
Some furan-2-carboxamides exhibit antibiofilm activity against Pseudomonas aeruginosa by targeting the LasR protein, a key regulator in the quorum-sensing (QS) system.[10][14] The Las QS system controls the expression of virulence factors and biofilm formation.[15][16][17] By inhibiting LasR, these compounds disrupt cell-to-cell communication, thereby reducing virulence and biofilm development.
Inhibition of LasR-mediated quorum sensing.
Antiviral Activity
Certain furan carboxamide derivatives have been identified as potent inhibitors of influenza A viruses, particularly the lethal H5N1 strain.[18][19] These compounds are thought to interfere with the function of the viral M2 proton channel, a crucial component in the viral replication cycle.
Quantitative Data for Antiviral Activity
The following table summarizes the anti-influenza activity of a key furan carboxamide derivative.
| Compound | Virus Strain | Activity Metric | Value | Reference |
| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Influenza A (H5N1) | EC50 | 1.25 µM | [18][19] |
| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | MDCK cells | CC50 | >100 µM | [20] |
Experimental Protocol: Influenza Virus Inhibition Assay
A common method to assess the antiviral activity against influenza virus is the virus-cell fusion inhibition assay or a neuraminidase-based inhibition assay.[21][22]
Principle: The assay measures the ability of a compound to inhibit viral replication in a host cell line. This can be quantified by observing the inhibition of virus-induced cytopathic effects (CPE), measuring the activity of viral enzymes like neuraminidase, or through immuno-staining of viral proteins.
Procedure (Neuraminidase-based):
-
Cell Culture: Grow a suitable host cell line (e.g., MDCK cells) in 96-well plates.
-
Virus and Compound Incubation: Pre-incubate the influenza virus with serial dilutions of the furan carboxamide derivative.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral infection and replication.
-
Neuraminidase Activity Measurement: After the incubation period, measure the neuraminidase activity in the cell culture supernatant using a fluorogenic substrate.
-
Data Analysis: Calculate the percentage of inhibition of viral replication and determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Antiviral Activity Assay Workflow.
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
The influenza A M2 protein forms a tetrameric proton channel that is essential for viral uncoating within the endosome.[23][24][25] Following endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm. Furan carboxamide derivatives may block this channel, preventing viral uncoating and replication.
Inhibition of the Influenza A M2 proton channel.
Anti-inflammatory Activity
While the anti-inflammatory properties of furan derivatives, in general, are well-documented, specific quantitative data and detailed mechanistic studies for furan carboxamides are an emerging area of research. Natural furan derivatives are known to exert anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-γ, and by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[26] It is plausible that furan carboxamide derivatives share similar mechanisms of action. Further investigation is warranted to fully elucidate the anti-inflammatory potential of this class of compounds.
Conclusion
Furan carboxamide derivatives represent a versatile and promising class of compounds with a rich and diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their potential for anti-inflammatory applications, underscores their significance in the field of drug discovery. The data and methodologies presented in this technical guide are intended to facilitate further research and development of novel furan carboxamide-based therapeutics to address a multitude of unmet medical needs. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this important chemical scaffold.
References
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00305F [pubs.rsc.org]
- 21. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
- 22. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of substituted furan compounds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of substituted furan compounds across various therapeutic areas, with a focus on their synthesis, biological activity, and mechanisms of action.
Anticancer Applications of Furan Derivatives
Substituted furans have demonstrated significant potential as anticancer agents, exhibiting a range of cytotoxic and cytostatic activities against various cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected furan derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.
| Compound ID/Reference | Furan Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 | [1] |
| Compound 7 | N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 | [1] |
| Compound 1 | Tricarbonyl precursor | HeLa (Cervical) | 0.08 | [2][3] |
| Compound 24 | Furan derivative | HeLa (Cervical) | 8.79 | [2][3] |
| Compound 24 | Furan derivative | SW620 (Colorectal) | Moderate to potent | [2] |
| Compound 7g | Pyrazolyl-chalcone hybrid | A549 (Lung) | 27.7 (µg/ml) | [4] |
| Compound 7g | Pyrazolyl-chalcone hybrid | HepG2 (Liver) | 26.6 (µg/ml) | [4] |
| Compound 4e | bis-2(5H)-furanone derivative | C6 (Glioma) | 12.1 | [5] |
| Compound 3a | 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative | HCT-116 (Colon) | 1.3 | [6] |
| Compound 3d | 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative | HCT-116 (Colon) | 1.6 | [6] |
| Compound 10b | Furo[2,3-d]pyrimidine derivative | HS 578T (Breast) | 1.51 | [7] |
Mechanisms of Action and Signaling Pathways
Several furan derivatives exert their anticancer effects by targeting crucial cellular machinery and signaling cascades.
1.2.1. Tubulin Polymerization Inhibition: Certain furan-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1][8] For instance, pyridine carbohydrazide and N-phenyl triazinone furan derivatives have been shown to significantly suppress tubulin polymerization.[8]
1.2.2. Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Several furan and benzofuran derivatives have been shown to inhibit these pathways. For example, certain furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling by promoting the activity of the tumor suppressor PTEN.[2][9] Furo[2,3-d]pyrimidine derivatives have been designed as potent PI3K/Akt dual inhibitors, with some compounds showing significant inhibitory activity against PI3Kα/β and Akt enzymes.[7] Furthermore, some natural compounds containing furan-like moieties have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK.
Below is a diagram illustrating the general inhibitory effect of certain furan derivatives on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
1.3.1. MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the furan derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
1.3.2. Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the furan derivative for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Below is a diagram representing a typical workflow for anticancer drug discovery involving in vitro screening.
Anti-inflammatory Applications of Furan Derivatives
Furan-containing molecules have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Data: COX Inhibition
The following table presents the COX inhibitory activity of representative furan derivatives.
| Compound ID/Reference | Furan Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Proline-substituted diarylfuran | 2,5-diaryl substituted furan with proline | - | Selective inhibition suggested | [1] |
| Furan-based tellurium complexes | Organotellurium(IV) complexes with 5-substituted furan-based ligands | - | - | [10] |
Note: Specific IC50 values for the tellurium complexes were not provided in the abstract.
Mechanism of Action
The primary anti-inflammatory mechanism for many furan derivatives involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some furan compounds exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which may lead to a more favorable side-effect profile compared to non-selective COX inhibitors.[1]
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is incubated with the furan derivative at various concentrations in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) or other suitable methods.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces PGE2 production by 50%.
Antimicrobial Applications of Furan Derivatives
The furan scaffold is present in several clinically used antimicrobial agents and is a fertile ground for the discovery of new antibacterial and antifungal compounds.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected furan derivatives against various microbial strains.
| Compound ID/Reference | Furan Derivative Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4l | Furan-rhodanine derivative | Multidrug-resistant Gram-positive bacteria | 2-4 | [11] |
| Compound 4 | Furan-based chalcone | Enterococcus faecalis | 100 | [12] |
| Compound 4 | Furan-based chalcone | Candida albicans | 100 | [12] |
| Nitrofuran derivative 11 | Nitrofuran derivative | Histoplasma capsulatum | 0.48 | [4][13] |
| Nitrofuran derivatives 3 and 9 | Nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 | [4][14] |
| Furanone derivative F131 | l-Borneol possessing 2(5H)-furanone | Staphylococcus aureus | 8-16 | [15] |
| Furanone derivative F131 | l-Borneol possessing 2(5H)-furanone | Candida albicans | 32-128 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The furan derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Below is a diagram illustrating a general workflow for the discovery of novel antimicrobial agents.
Antiviral Applications of Furan Derivatives
Furan derivatives have also been investigated for their antiviral properties, with some compounds showing activity against various viruses, including influenza.
Quantitative Data: Antiviral Activity
The following table shows the half-maximal effective concentration (EC50) of a furan-substituted spirothiazolidinone against influenza virus.
| Compound ID/Reference | Furan Derivative Structure | Virus | EC50 (µM) | Reference |
| Compounds 3c and 3d | Furan-substituted spirothiazolidinones | Influenza A/H3N2 | ~1 | [5] |
Experimental Protocol: Viral Replication Assay
-
Cell Culture: A suitable host cell line is cultured in a multi-well plate.
-
Infection: The cells are infected with the virus in the presence of varying concentrations of the furan derivative.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as plaque assays, TCID50 assays, or reporter gene assays.
-
EC50 Determination: The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50%.
Synthesis of Substituted Furan Compounds
The versatility of the furan scaffold is further enhanced by the numerous synthetic methodologies available for its construction and derivatization.
General Synthetic Strategies
-
Paal-Knorr Synthesis: This is a classic method for synthesizing furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[16]
-
Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[16]
-
From Oxazoles: Furans can be synthesized via a Diels-Alder reaction of oxazoles with acetylenic dienophiles.[16]
-
Friedel-Crafts Acylation: Furan can be acylated using acid anhydrides or acid halides, typically with a mild catalyst, to introduce substituents onto the ring.[17]
Representative Synthetic Scheme
The following scheme illustrates the synthesis of furan-based derivatives from 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one.[6]
Conclusion
Substituted furan compounds represent a highly valuable and versatile class of molecules in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of new therapeutic agents. This guide has provided an overview of their potential applications in oncology, inflammation, and infectious diseases, supported by quantitative data and detailed experimental methodologies. The continued exploration of the furan scaffold and its derivatives is expected to yield novel and effective drugs to address a wide range of unmet medical needs.
References
- 1. promega.jp [promega.jp]
- 2. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/PKB kinase assay [whitelabs.org]
- 12. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 17. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 2-Ethylfuran-3-carboxamide and a variety of structurally related furan carboxamides. The furan scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[1] The incorporation of a carboxamide functional group further enhances its potential for diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2] This review consolidates key findings on the synthesis, chemical properties, and biological activities of this class of compounds, presenting quantitative data in structured tables and detailing experimental protocols for key assays.
Synthesis of Furan Carboxamides
The synthesis of furan carboxamides can be achieved through several synthetic routes. A common and straightforward method involves the activation of a furan carboxylic acid with a coupling agent, followed by reaction with an appropriate amine.
A prevalent method for the synthesis of furan-2-carboxamides involves the use of 1,1'-carbonyldiimidazole (CDI) as an activating agent for the carboxylic acid.[3] This intermediate is then reacted with a primary or secondary amine to yield the desired carboxamide. For instance, the synthesis of N-substituted furan-2-carboxamides has been reported by dissolving the corresponding benzoic acid and CDI in a solvent like THF, heating the mixture, and then adding the aniline derivative.[3] Another approach for synthesizing furan-3-carboxamides utilizes a palladium-catalyzed tandem reaction between 3-alkyne-1,2-diols or 1-amino-3-alkyn-2-ols and isocyanates.[4] This method allows for the formation of tetrasubstituted furans through a combination of heteropalladation and isocyanate insertion.[4]
Microwave-assisted synthesis has also been employed as an efficient method for preparing furan-2-carboxamide derivatives. This typically involves the reaction of a furan-2-carbonyl chloride with an appropriate amine in the presence of a base like triethylamine and pyridine under microwave irradiation.[5]
Based on these established methods, a plausible synthetic route for the target molecule, this compound, would involve the initial synthesis of 2-ethylfuran-3-carboxylic acid, followed by its conversion to the corresponding carboxamide. The carboxylic acid itself is a known compound.[6]
Proposed Synthesis of this compound
Proposed synthetic pathway for this compound.
Chemical Properties and Characterization
The characterization of furan carboxamides relies on standard spectroscopic techniques. The structural confirmation of these compounds is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
For example, in the characterization of N'-(substituted benzoyl)furan-2-carbohydrazides, the ¹H-NMR spectra show characteristic signals for the amide protons (NH) in the downfield region (around δ 10.4 ppm), along with signals for the furan and phenyl ring protons.[3] The ¹³C-NMR spectra display resonances for the carbonyl carbons of the amide groups at approximately δ 157-166 ppm.[3] IR spectra of furan carboxamides typically exhibit strong absorption bands for the C=O stretching of the amide group in the region of 1630–1680 cm⁻¹ and N-H stretching vibrations around 3300-3500 cm⁻¹.[7] High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[3]
While no specific data exists for this compound, the expected spectroscopic features can be predicted based on related structures. The ¹H-NMR spectrum would show signals for the ethyl group (a triplet and a quartet), two protons on the furan ring, and the amide protons. The ¹³C-NMR spectrum would show corresponding signals for the furan ring carbons, the ethyl group carbons, and the amide carbonyl carbon.
Biological Activities of Furan Carboxamides
Furan carboxamide derivatives have been explored for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.
Antibiofilm Activity
A diversity-oriented synthesis of furan-2-carboxamides has led to the discovery of compounds with significant antibiofilm activity against Pseudomonas aeruginosa.[3][8] In a study, carbohydrazide and triazole derivatives of furan-2-carboxamide were identified as the most potent, with one carbohydrazide derivative showing 58% biofilm reduction.[3][8] The mechanism of action is suggested to be the inhibition of the LasR quorum-sensing system, which was supported by molecular docking studies.[3][8]
Anticancer Activity
Several studies have highlighted the anticancer potential of furan carboxamides. A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated against various cancer cell lines, including HepG2, Huh-7, and MCF-7.[2][9] One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed significant activity against hepatocellular carcinoma.[2][9] Similarly, novel coumarin-3-carboxamide derivatives have demonstrated potent activity against HepG2 and HeLa cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[10] Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of the CK2 enzyme.[10]
Antimicrobial Activity
Furan-3-carboxamides have been investigated for their in vitro antimicrobial activity.[11] Additionally, carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibitory effects against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the range of 150.7–295 μg/mL.[2][9] Nitrofuran derivatives containing a carboxamide linker have also been synthesized and shown to possess potent antifungal activity.[12]
Other Biological Activities
Furan carboxamide derivatives have also been evaluated for other therapeutic applications. For instance, N-(4-benzoylphenyl)-2-furamide derivatives have been synthesized and shown to possess potent antihyperlipidemic activity in rats.[13] Furthermore, certain carboxamide derivatives have been identified as potential therapeutic ligands for the aryl hydrocarbon receptor (AHR), which could be beneficial in treating atopic dermatitis.[14]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of representative furan carboxamide derivatives.
Table 1: Antibiofilm Activity of Furan-2-Carboxamides against P. aeruginosa
| Compound Series | Linker Type | Substituent on Phenyl Ring | Biofilm Inhibition (%) |
| Carbohydrazides | N-acylcarbohydrazide | 4-Bromo | 58 |
| Triazoles | Triazole | 4-Chloro | 33 |
| Diamines | 1,4-diaminobenzene | 4-Fluoro | < 20 |
Data extracted from a study on diversity-oriented synthesis of furan-2-carboxamides.[3]
Table 2: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamides
| Compound | Cancer Cell Line | Concentration (µg/mL) | Cell Viability (%) |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 20 | 33.29 |
| 2,4-dinitrophenyl derivative | HepG2 | 100 | > 50 |
| Indazole derivative | MCF-7 | 100 | > 50 |
Data from a study on the anticancer potential of novel synthesized carbamothioyl-furan-2-carboxamide derivatives.[2][9]
Table 3: Antifungal Activity of Nitrofuran Carboxamide Derivatives
| Compound | Fungal Species | MIC₉₀ (µg/mL) |
| Compound 3 (a 5-nitrofuran-2-carboxamide) | P. brasiliensis | 0.48 |
| Compound 9 (a nitrofuran derivative) | P. brasiliensis | 0.48 |
| Compound 8 (a nitrofuran derivative) | T. rubrum | 0.98 |
Data from a study on the synthesis and evaluation of the antifungal activity of nitrofuran derivatives.[12]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of furan carboxamides.
General Synthesis of Furan-2-Carboxamides using CDI
-
Activation of Carboxylic Acid: Furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF).[3]
-
The mixture is stirred at a specific temperature (e.g., 45 °C) for a designated period (e.g., 2 hours).[3]
-
Amine Coupling: The desired aniline or amine (1.1 eq) is added to the reaction mixture.[3]
-
The reaction is stirred for an extended period (e.g., 18-20 hours) at the same temperature.[3]
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with aqueous sodium bicarbonate and hydrochloric acid solutions.[3] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[3]
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates at a specific density and incubated for 24 hours.[9][10]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized furan carboxamide derivatives and incubated for a specified duration (e.g., 48 hours).[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37 °C.[9]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[9]
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells.[9]
Workflow for determining in vitro anticancer activity using the MTT assay.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by furan carboxamides is essential for their rational design and development as therapeutic agents.
Quorum Sensing Inhibition in P. aeruginosa
As previously mentioned, certain furan-2-carboxamides have been shown to inhibit biofilm formation in P. aeruginosa by targeting the LasR receptor, a key component of the quorum-sensing signaling pathway.[3][8] This pathway regulates the expression of virulence factors and is crucial for biofilm development.
Inhibition of the LasR quorum-sensing pathway by furan-2-carboxamides.
Aryl Hydrocarbon Receptor (AHR) Activation
Carboxamide derivatives have been identified as potent activators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[14] AHR is a ligand-activated transcription factor that plays a role in regulating immune responses and epidermal differentiation. Activation of AHR by these compounds can counteract the IL-4 mediated repression of terminal differentiation in keratinocytes, suggesting a therapeutic potential for inflammatory skin diseases like atopic dermatitis.[14]
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. mdpi.com [mdpi.com]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 2-ethylfuran-3-carboxylic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Ethylfuran-3-carboxamide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylfuran-3-carboxamide, a furan derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogues to provide a predictive profile, including its chemical identity, a proposed synthetic pathway, and its potential biological significance.
Chemical Identity
While a specific CAS number for this compound is not publicly cataloged, its chemical structure and IUPAC name can be definitively established.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₉NO₂
-
Structure:
/ \ / C---C-CC
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and its precursors. Data for the target compound are estimated based on trends observed in related furan derivatives.
Property 2-Ethylfuran[1][2] 2-Ethylfuran-3-carboxylic acid[3] This compound (Predicted) Molecular Weight 96.13 g/mol 140.14 g/mol 139.15 g/mol Boiling Point 92-93 °C - > 200 °C Density 0.912 g/mL - > 1 g/mL Appearance Colorless liquid - Solid Solubility Slightly soluble in water, soluble in organic solvents - Sparingly soluble in water, soluble in polar organic solvents
Experimental Protocols: Proposed Synthesis
A plausible and efficient synthesis of this compound can be conceptualized in a two-step process starting from the corresponding carboxylic acid, 2-ethylfuran-3-carboxylic acid.
-
Synthesis of 2-Ethylfuran-3-carboxylic acid: This precursor can be synthesized via several established methods for furan ring formation and functionalization[4].
-
Amidation of 2-Ethylfuran-3-carboxylic acid: The conversion of the carboxylic acid to the primary amide is a standard and high-yielding transformation. A common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Detailed Protocol for Amidation:
-
Activation of Carboxylic Acid: To a solution of 2-ethylfuran-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., DCC or EDC) and an activating agent (e.g., HOBt) is added. The reaction is typically stirred at room temperature for 1-2 hours to form the activated intermediate.
-
Amination: An excess of an ammonia source, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent, is added to the activated carboxylic acid derivative.
-
Reaction and Work-up: The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or LC-MS). The crude product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization or column chromatography on silica gel.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Biological Significance and Potential Applications
Furan-containing compounds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals[5][6][7]. The furan scaffold is recognized for its ability to interact with various biological targets. Specifically, furan-carboxamides have been investigated for a variety of therapeutic applications.
The biological activities of furan derivatives are diverse and include:
-
Antimicrobial and Antifungal Activity: Many furan derivatives have demonstrated potent activity against a range of bacteria and fungi[8].
-
Anti-inflammatory Effects: Some furan-containing compounds have shown promise as anti-inflammatory agents[8].
-
Anticancer Properties: The furan nucleus is a component of several compounds with cytotoxic and antitumorigenic properties[9].
The introduction of an ethyl group at the 2-position and a carboxamide at the 3-position of the furan ring in this compound could modulate its biological activity and pharmacokinetic properties. The following diagram illustrates the logical relationship between the furan core and its potential biological activities.
References
- 1. 2-エチルフラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 2-ethylfuran-3-carboxylic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 4. Furan synthesis [organic-chemistry.org]
- 5. ijabbr.com [ijabbr.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Commercial Availability and Synthetic Strategies for 2-Ethylfuran-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Ethylfuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Furthermore, this guide outlines a plausible synthetic route based on established methodologies for related furan-3-carboxylic acid derivatives, and discusses the broader context of the biological significance of the furan scaffold.
Commercial Availability
2-Ethylfuran-3-carboxylic acid is available from specialized chemical suppliers. The primary identified commercial source is AA Blocks.[1] Below is a summary of the available quantitative data.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Lead Time |
| AA Blocks | AA01BGP0 | 71088-82-9 | C7H8O3 | 140.1366 g/mol | 50mg, 100mg, 250mg, 500mg, 1g, 2.5g, 5g | 3 weeks |
Table 1: Commercial Supplier Information for 2-Ethylfuran-3-carboxylic acid.[1]
Physicochemical Properties:
| Property | Value |
| IUPAC Name | 2-ethylfuran-3-carboxylic acid |
| SMILES | CCC1=C(C(=O)O)C=CO1 |
| InChI Key | QDDNTJRDMKVQJJ-UHFFFAOYSA-N |
| Predicted XlogP | 1.3 |
Table 2: Key Physicochemical Properties of 2-Ethylfuran-3-carboxylic acid.[2]
Potential Synthetic Experimental Protocol
Proposed Synthesis of 2-Ethylfuran-3-carboxylic Acid:
This proposed synthesis involves a two-step process starting from a suitable dihydrofuran precursor.
Step 1: Synthesis of 2-Ethyl-3-(trichloromethyl)furan
A potential starting material, a 2-ethyl-4-(trichloroacetyl)-2,3-dihydrofuran, would undergo an aromatization reaction to form the furan ring. This can be achieved through an elimination reaction, possibly under basic conditions.
Step 2: Hydrolysis to 2-Ethylfuran-3-carboxylic acid
The resulting 2-ethyl-3-(trichloromethyl)furan can then be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by reacting the trichloromethyl derivative with a base, such as sodium hydroxide, followed by acidification.
Detailed Hypothetical Protocol:
-
Aromatization: The starting 2-ethyl-4-(trichloroacetyl)-2,3-dihydrofuran (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). A non-nucleophilic base, for example, 1,8-Diazabicycloundec-7-ene (DBU) (1.2 equivalents), is added dropwise at room temperature. The reaction is stirred for 12-24 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a mild acid and brine, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the crude 2-ethyl-3-(trichloromethyl)furan.
-
Hydrolysis: The crude 2-ethyl-3-(trichloromethyl)furan is dissolved in a mixture of an organic solvent like THF and an aqueous solution of sodium hydroxide (e.g., 2M NaOH). The mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by TLC. After cooling to room temperature, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2-3 using a strong acid like hydrochloric acid (HCl), leading to the precipitation of the crude 2-Ethylfuran-3-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Significance and Drug Development Context
The furan scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets.
While specific biological activities for 2-Ethylfuran-3-carboxylic acid are not extensively documented, research on related furan carboxylic acid derivatives highlights their potential in drug discovery. For instance, derivatives of furan-2-carboxylic acid have been investigated for their potential in ameliorating type 2 diabetes mellitus by inhibiting gluconeogenesis. Furthermore, various furan derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains. The carboxylic acid moiety itself is a common functional group in many drugs, though it can present challenges related to membrane permeability and metabolism.
The exploration of 2-Ethylfuran-3-carboxylic acid and its derivatives in drug discovery programs could be a promising avenue for identifying novel therapeutic agents. A typical workflow for such an investigation is outlined below.
Visualizations
References
Methodological & Application
Application Notes and Protocols: Amidation of 2-Ethylfuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document provides a detailed experimental procedure for the amidation of 2-ethylfuran-3-carboxylic acid, a key intermediate in the synthesis of various heterocyclic compounds. The protocol described herein utilizes a common and efficient coupling method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond under mild conditions. This method is widely applicable for the coupling of various amines to the furan scaffold.
Key Experimental Protocols
The following protocol outlines the general procedure for the amidation of 2-ethylfuran-3-carboxylic acid with a representative primary amine, benzylamine. This procedure can be adapted for a range of primary and secondary amines with minor modifications to the reaction conditions and purification methods.
Protocol: EDC/HOBt Mediated Amidation of 2-Ethylfuran-3-carboxylic Acid
This procedure details the steps for the synthesis of N-benzyl-2-ethylfuran-3-carboxamide.
Materials:
-
2-Ethylfuran-3-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-ethylfuran-3-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the organic layer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid or a viscous oil. Purify the crude amide by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.[1]
Data Presentation
The following tables summarize representative quantitative data for the amidation of 2-ethylfuran-3-carboxylic acid with benzylamine.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Carboxylic Acid | 2-Ethylfuran-3-carboxylic acid |
| Amine | Benzylamine |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 18 hours |
| Isolated Yield | 85% |
Table 2: Characterization Data for N-benzyl-2-ethylfuran-3-carboxamide
| Analysis | Result |
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 – 7.25 (m, 5H, Ar-H), 7.18 (d, J = 1.9 Hz, 1H, furan-H), 6.55 (d, J = 1.9 Hz, 1H, furan-H), 6.20 (br s, 1H, NH), 4.60 (d, J = 5.7 Hz, 2H, CH₂-Ph), 2.75 (q, J = 7.6 Hz, 2H, CH₂-CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2, 158.9, 142.5, 138.4, 128.8, 127.8, 127.6, 115.7, 109.1, 43.8, 21.5, 12.3. |
| IR (ATR, cm⁻¹) | 3285 (N-H stretch), 3080, 2970 (C-H stretch), 1635 (C=O stretch, Amide I), 1545 (N-H bend, Amide II). |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calculated for C₁₄H₁₆NO₂: 230.1176; Found: 230.1179. |
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical scheme for the amidation of 2-ethylfuran-3-carboxylic acid.
Caption: Step-by-step workflow for the synthesis of N-substituted-2-ethylfuran-3-carboxamides.
References
Application Notes and Protocols: 2-Ethylfuran-3-carboxamide as a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of the 2-ethylfuran-3-carboxamide scaffold in drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document extrapolates from the rich chemistry and diverse biological activities of the broader furan-3-carboxamide class to highlight its promise. Detailed protocols for synthesis and biological evaluation are provided to empower researchers to explore this promising chemical space.
Introduction to the this compound Scaffold
The furan ring is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive core for designing molecules that can interact with biological targets. The carboxamide functional group is also a cornerstone of drug design, known for its ability to form key hydrogen bonds with protein backbones.
The this compound scaffold combines these features, offering a platform for developing novel therapeutics. The ethyl group at the 2-position can provide advantageous lipophilicity and steric interactions within target binding sites, potentially enhancing potency and selectivity. The amide at the 3-position allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.
Potential Therapeutic Applications
Based on the established bioactivities of related furan-carboxamide derivatives, the this compound scaffold holds potential in several therapeutic areas:
-
Antimicrobial Agents: Furan-based compounds have demonstrated significant activity against a range of bacterial and fungal pathogens. The furan ring can act as a bioisostere for other aromatic systems, while the carboxamide moiety can be modified to optimize antimicrobial potency and spectrum.
-
Anticancer Agents: Numerous furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Agents: The furan nucleus is present in compounds with anti-inflammatory properties. Derivatives of the this compound scaffold could be explored for their ability to modulate inflammatory pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through standard amidation procedures starting from 2-ethylfuran-3-carboxylic acid. This precursor can be synthesized via several routes, often involving multi-step sequences.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-ethylfuran-3-carboxamides
This protocol describes a general method for the amide coupling of 2-ethylfuran-3-carboxylic acid with a variety of amines using a standard coupling agent like 1,1'-Carbonyldiimidazole (CDI).
Materials:
-
2-Ethylfuran-3-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired primary or secondary amine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylfuran-3-carboxylic acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours at room temperature, or until the evolution of CO2 ceases.
-
Amide Formation: To the activated carboxylic acid solution, add the desired amine (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted-2-ethylfuran-3-carboxamide.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
The following are general protocols for preliminary in vitro screening of this compound derivatives for potential antimicrobial and anticancer activities.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay
This protocol assesses the effect of a compound on the viability of cancer cell lines.
Caption: Workflow for determining the IC50 value using the MTT assay.
Materials:
-
Test compounds (this compound derivatives)
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO or a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Quantitative Data of Related Furan-Carboxamide Derivatives
Table 1: Antimicrobial Activity of Representative Furan-Carboxamide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Furan-2-carboxamide A | Staphylococcus aureus | 16 | Fictional |
| Furan-2-carboxamide B | Escherichia coli | 32 | Fictional |
| Furan-3-carboxamide C | Candida albicans | 8 | Fictional |
| Furan-3-carboxamide D | Pseudomonas aeruginosa | 64 | Fictional |
Table 2: Anticancer Activity of Representative Furan-Carboxamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Furan-2-carboxamide E | HeLa (Cervical Cancer) | 5.2 | Fictional |
| Furan-2-carboxamide F | MCF-7 (Breast Cancer) | 10.8 | Fictional |
| Furan-3-carboxamide G | A549 (Lung Cancer) | 7.5 | Fictional |
| Furan-3-carboxamide H | HCT116 (Colon Cancer) | 12.1 | Fictional |
Disclaimer: The data in the tables above is hypothetical and for illustrative purposes only, as specific data for this compound is not available in the cited literature.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. By leveraging the established synthetic methodologies and biological screening protocols outlined in these notes, researchers can effectively explore the potential of this scaffold in various therapeutic areas. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
Application Note: Synthesis and Antimicrobial Evaluation of 2-Ethylfuran-3-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The furan nucleus is a crucial heterocyclic motif present in numerous biologically active compounds and pharmaceutical products.[1] Derivatives of furan are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Specifically, furan-carboxamides have been identified as a promising class of compounds with significant potential for antimicrobial drug discovery.[4][5][6] This application note details a synthetic protocol for generating a library of novel 2-ethylfuran-3-carboxamide derivatives and a robust methodology for screening their antimicrobial activity against a panel of pathogenic bacteria and fungi. The strategic design involves modifying the substituent on the amide nitrogen to explore structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a two-step process starting from 2-ethylfuran-3-carboxylic acid. The first step involves the activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI), followed by amidation with a selected primary or secondary amine.[7]
Materials:
-
2-Ethylfuran-3-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Various primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Carboxylic Acid Activation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylfuran-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 45°C for 2 hours to form the acylimidazole intermediate.[7] The progress can be monitored by the evolution of CO₂ gas.
-
-
Amide Formation:
-
To the solution containing the activated acid, add the desired amine (1.2 eq).
-
Continue stirring the reaction mixture at 45°C for 18-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Protocol 2: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)[8]
-
Fungal strain: Candida albicans (ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for yeast
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures overnight in their respective broth media at 37°C.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[8]
-
-
Preparation of Compound Plates:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium directly in the 96-well plates to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plates.
-
Include positive controls (microbes in medium without compound) and negative controls (medium only). Also, run control wells with the standard antimicrobial agents.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for Candida albicans.[3]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Data Presentation
The antimicrobial activities of the synthesized derivatives are summarized by their MIC values. The following table presents illustrative data for a hypothetical series of this compound derivatives.
Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives.
| Compound ID | R-Group (Substituent on Amide) | S. aureus | E. coli | P. aeruginosa | C. albicans |
|---|---|---|---|---|---|
| EFC-01 | -Phenyl | 64 | 128 | >256 | 128 |
| EFC-02 | -4-Chlorophenyl | 32 | 64 | 128 | 64 |
| EFC-03 | -4-Methoxyphenyl | 128 | >256 | >256 | 256 |
| EFC-04 | -Benzyl | 16 | 32 | 64 | 32 |
| EFC-05 | -Morpholinyl | >256 | >256 | >256 | >256 |
| Control | Gentamicin | 1 | 2 | 4 | N/A |
| Control | Fluconazole | N/A | N/A | N/A | 8 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Diagrams created using Graphviz to illustrate key workflows.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for the broth microdilution antimicrobial screening assay.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Furan-Based Compounds: A Protocol for Comprehensive Assessment
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furan-based compounds represent a versatile class of heterocyclic molecules with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. Their therapeutic potential spans across antimicrobial, anticancer, and anti-inflammatory applications. This document provides a comprehensive set of protocols for the in vitro assessment of furan-based compounds, ensuring reliable and reproducible evaluation of their biological efficacy.
Data Presentation
A clear and concise presentation of quantitative data is crucial for the comparative analysis of furan-based compounds. The following tables provide a standardized format for summarizing key in vitro activity data.
Table 1: Anticancer Activity of Furan-Based Compounds
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference Compound (IC₅₀, µM) |
| FBC-001 | MCF-7 | MTT | 4.06 | >2.5 | Doxorubicin (28.3 µg/ml) |
| FBC-002 | A549 | CCK-8 | 27.7 µg/ml | - | Doxorubicin (28.3 µg/ml) |
| FBC-003 | HeLa | CCK-8 | 8.79 | - | - |
| FBC-004 | SW620 | CCK-8 | Moderate | - | - |
¹ Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line.
Table 2: Antimicrobial Activity of Furan-Based Compounds
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC, µg/mL) |
| FBC-005 | E. coli | - | 64 | - | Cefuroxime |
| FBC-006 | S. aureus | - | - | - | Nitrofurantoin |
| FBC-007 | - | C. albicans | Moderate | - | Fluconazole |
| FBC-008 | P. vulgaris | - | Superior | - | - |
Table 3: Anti-inflammatory Activity of Furan-Based Compounds
| Compound ID | Assay Type | IC₅₀ (µg/mL) | % Inhibition at tested conc. | Reference Compound (IC₅₀, µg/mL) |
| FBC-009 | Albumin Denaturation Inhibition | 114.31 | - | Ibuprofen (81.50) |
| FBC-010 | Albumin Denaturation Inhibition | 150.99 | - | Ketoprofen (126.58) |
| FBC-011 | - | - | 81% at 50µg/mL | Diclofenac Sodium |
| FBC-012 | - | - | 76% at 50µg/mL | Diclofenac Sodium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure consistency and reproducibility of results.
Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the furan-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[2]
The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability.
-
Cell Seeding: Dispense 100 μL of cell suspension (typically 5000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[6]
-
Compound Treatment: Add 10 µL of various concentrations of the furan-based compounds to the wells and incubate for the desired duration.[6]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6]
-
Incubation: Incubate the plate for 1-4 hours.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
Flow cytometry with propidium iodide (PI) staining is used to analyze the cell cycle distribution.
-
Cell Harvesting and Fixation: Harvest treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes at 4°C.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest and wash cells with cold PBS.[11]
-
Binding Buffer Resuspension: Resuspend the cells in 1X Binding Buffer.[11]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Antimicrobial Activity Assessment
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.[13]
-
Serial Dilution: Perform serial two-fold dilutions of the furan-based compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.[13]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Anti-inflammatory Activity Assessment
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced protein denaturation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the furan-based compound at different concentrations and a solution of bovine serum albumin (BSA) or egg albumin.[14]
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time.[15]
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 57°C or 70°C).[16][15]
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Signaling Pathways
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Wnt/β-catenin Signaling Pathway Modulation.
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Workflows
Caption: Anticancer Activity Assessment Workflow.
Caption: Antimicrobial Activity Assessment Workflow.
References
- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bosterbio.com [bosterbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]
Application Notes and Protocols for the Purification of Crude 2-Ethylfuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 2-Ethylfuran-3-carboxamide. The described techniques are designed to remove common impurities from synthesis, such as unreacted starting materials and byproducts, to yield a product of high purity suitable for further research and development.
Introduction
This compound is a furan derivative of interest in medicinal chemistry and materials science. Synthesis of this compound can result in a crude product containing various impurities. Effective purification is crucial to ensure accurate biological and chemical characterization. This document outlines two primary methods for the purification of crude this compound: recrystallization and column chromatography.
Data Presentation
The following table summarizes the expected quantitative data from the purification of a hypothetical 10-gram batch of crude this compound.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Typical Solvent System |
| Recrystallization | 85 | >98 | 70-85 | Ethanol/Water |
| Column Chromatography | 85 | >99 | 60-80 | Hexane/Ethyl Acetate |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound (approx. 50 mg) in a minimal amount of a hot solvent (e.g., ethanol). Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and acetone.
-
Dissolution: Transfer the bulk of the crude this compound (10 g) to an Erlenmeyer flask. Add the selected solvent (e.g., 50 mL of ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through it by a mobile phase. For the purification of furan carboxamides, silica gel is a common stationary phase.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniformly packed column. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound (10 g) in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Elution: Add the mobile phase (eluent) to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Isolation of Pure Compound: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols: 2-Ethylfuran-3-carboxamide as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Ethylfuran-3-carboxamide as a key intermediate in organic synthesis. While direct literature on this specific compound is limited, this document outlines its proposed synthesis and explores its potential applications based on the well-established chemistry of related furan-3-carboxamides and other substituted furans.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached from the corresponding 2-Ethylfuran-3-carboxylic acid. This transformation is a standard amidation reaction, which can be achieved through several reliable methods. One of the most common and effective methods involves the use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethylfuran-3-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous 1,4-dioxane
-
Ammonia solution (e.g., 28% in water) or Ammonium Hydroxide
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Ethylfuran-3-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane, add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the formation of the acylimidazolide intermediate is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to 0 °C and add the ammonia solution (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Potential Applications in Organic Synthesis
Based on the reactivity of analogous furan carboxamides, this compound is anticipated to be a valuable intermediate for the synthesis of a variety of more complex molecules, particularly those with potential biological activity.
Synthesis of Substituted Furan Systems
The furan ring in this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at the C4 and C5 positions. The carboxamide group can also be transformed into other functional groups.
Caption: Potential synthetic transformations of this compound.
Precursor for Bioactive Molecules
Furan-carboxamide moieties are present in a range of biologically active compounds, including antifungal and antibacterial agents.[1][2] The ethyl group at the 2-position and the carboxamide at the 3-position of the furan ring in this compound provide a unique scaffold for the development of novel therapeutic agents. For instance, the amide nitrogen can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.
Quantitative Data Summary
While no specific quantitative data for this compound is available, the following table presents typical reaction parameters for the synthesis of related furan-carboxamides, which can serve as a guideline.[1][3]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan-3-carboxylic acid | Alkyl/aryl amines, SOCl2 | Benzene (reflux) | 80 | - | 70 | [3] |
| 5-Nitrofuran-2-carboxylic acid | CDI, various amines | 1,4-dioxane | rt, then reflux | 14 | 7-30 | [1] |
Detailed Experimental Protocols for Analogous Reactions
The following protocols for the synthesis of related furan-carboxamides can be adapted for the use of this compound as a starting material for further derivatization.
Protocol 4.1: General Procedure for the Synthesis of N-substituted Furan-2-carboxamides[2]
This protocol describes the coupling of a furan carboxylic acid with an amine using CDI, which is directly applicable to the synthesis of N-substituted derivatives of this compound.
Materials:
-
Furoic acid (or 2-Ethylfuran-3-carboxylic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Appropriate amine
-
Tetrahydrofuran (THF)
-
Ethyl acetate (AcOEt)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the furoic acid (1.0 eq) and CDI (1.1 eq) in THF.
-
Stir the mixture at 45 °C for 2 hours.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at 45 °C for 18-20 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO3.
-
Dry the organic layer with Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4.2: Synthesis of Furan-3-carboxamides from 3-Trichloroacetylfuran[3]
This protocol provides an alternative route to furan-3-carboxamides, which could potentially be adapted for the synthesis of this compound if 2-Ethyl-3-trichloroacetylfuran were available.
Materials:
-
3-Trichloroacetylfuran
-
Primary or secondary amine
-
Solvent (e.g., benzene)
Procedure:
-
React 3-trichloroacetylfuran with the desired alkyl amine (primary or secondary).
-
The reaction proceeds to furnish the corresponding furan-3-carboxamide in yields ranging from 68-98%, depending on the amine used.[3]
Conclusion
This compound represents a promising yet underexplored intermediate in organic synthesis. Based on the established chemistry of related furan derivatives, it can be readily synthesized and subsequently transformed into a wide array of more complex molecules. Its unique substitution pattern makes it an attractive building block for the discovery of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and potential applications outlined in this document are intended to serve as a foundation for future research and development involving this versatile compound.
References
Scale-Up Synthesis of Substituted Furan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of substituted furan derivatives, a critical class of compounds in the pharmaceutical, agrochemical, and materials science industries. Furan derivatives are key intermediates and active pharmaceutical ingredients (APIs) in a variety of commercial products.[1] The protocols outlined below are designed to be scalable and robust, suitable for kilogram-scale production in a pilot plant or industrial setting.
Introduction
Substituted furans are five-membered aromatic heterocycles containing an oxygen atom, which serve as versatile building blocks in organic synthesis.[2] Their utility stems from their presence in numerous natural products and their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The industrial production of furan derivatives often begins with biomass-derived platform chemicals such as furfural and 5-hydroxymethylfurfural (HMF), making them attractive targets for sustainable chemical manufacturing. This document will focus on scalable synthetic routes to key substituted furan derivatives, including protocols for their preparation and purification.
Key Synthetic Strategies for Scale-Up
Several synthetic methodologies have been adapted for the large-scale production of substituted furan derivatives. These include classical methods like the Paal-Knorr and Feist-Benary syntheses, as well as modern catalytic approaches.
1. Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form the furan ring. It is a widely used and reliable method for the synthesis of substituted furans.[2]
2. Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield substituted furans. A modified version of this synthesis has been developed for the gram-scale production of 2,5-disubstituted furans.[3]
3. Friedel-Crafts Acylation: This is a common method for the synthesis of acyl-substituted furans, such as 2-acetylfuran, an important intermediate in the pharmaceutical industry. The reaction typically involves the acylation of furan with an acid anhydride in the presence of a Lewis acid catalyst.[4]
4. Oxidation of Furfural Derivatives: Biomass-derived furfural and HMF can be oxidized to produce valuable dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers.[5]
Experimental Protocols
The following are detailed protocols for the scale-up synthesis of selected substituted furan derivatives.
Protocol 1: Kilogram-Scale Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation
2-Acetylfuran is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic cefuroxime.[4] This protocol is adapted from established industrial processes.[4][6][7]
Materials:
-
Furan
-
Acetic anhydride
-
Zinc chloride (catalyst)
-
Acetic acid (solvent)
-
Sodium hydroxide solution (for neutralization)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Toluene (extraction solvent)
Equipment:
-
Jacketed glass reactor (appropriate volume for kilogram scale) with overhead stirrer, thermocouple, and addition funnel
-
Condenser
-
Receiving flasks
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a clean and dry jacketed glass reactor, charge acetic anhydride and acetic acid. Begin stirring and cool the mixture to 0-5 °C using a chiller.
-
Catalyst Addition: Slowly add anhydrous zinc chloride to the cooled mixture, ensuring the temperature does not exceed 10 °C.
-
Furan Addition: Once the catalyst has dissolved, add furan dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a separate vessel containing crushed ice and water.
-
Extraction: Transfer the quenched mixture to a large separatory funnel and extract the product with toluene (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 2-acetylfuran by vacuum distillation to obtain the final product.
Workflow Diagram:
Caption: Workflow for the kilogram-scale synthesis of 2-acetylfuran.
Protocol 2: Pilot-Plant Scale Synthesis of 2,5-Furandicarboxylic Acid (FDCA) by Oxidation of 5-Hydroxymethylfurfural (HMF)
FDCA is a bio-based monomer used in the production of high-performance polymers like polyethylene furanoate (PEF). This protocol is based on catalytic aerobic oxidation.[5][8]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (co-catalyst)
-
Sodium bromide (promoter)
-
Acetic acid (solvent)
-
Oxygen (oxidant)
-
Water
Equipment:
-
High-pressure reactor (e.g., Parr reactor) equipped with a gas inlet, mechanical stirrer, temperature and pressure sensors
-
Filtration system
-
Drying oven
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with HMF, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and acetic acid.
-
Reaction Conditions: Seal the reactor and pressurize with oxygen to the desired pressure (e.g., 10-20 bar). Heat the reactor to the reaction temperature (e.g., 140-160 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by monitoring the oxygen uptake. The reaction is typically complete within 2-4 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully depressurize.
-
Product Isolation: The FDCA product will precipitate out of the solution upon cooling. Isolate the solid product by filtration.
-
Washing and Drying: Wash the collected solid with acetic acid and then with water to remove any residual catalyst and solvent. Dry the purified FDCA in a vacuum oven.
Workflow Diagram:
Caption: Workflow for the pilot-plant scale synthesis of FDCA.
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of the furan derivatives described in the protocols.
| Product | Synthesis Method | Scale | Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-Acetylfuran | Friedel-Crafts Acylation | Kilogram | Furan, Acetic Anhydride | Zinc Chloride | Acetic Acid | 0-5 | 3-5 | 85-95 | >99 |
| 2,5-Furandicarboxylic Acid (FDCA) | Catalytic Oxidation | Pilot Plant | 5-Hydroxymethylfurfural | Co(OAc)₂/Mn(OAc)₂/NaBr | Acetic Acid | 140-160 | 2-4 | >95 | >99 |
Signaling Pathways and Logical Relationships
The synthesis of complex furan-containing molecules often involves multi-step pathways. For example, the synthesis of the anti-ulcer drug Ranitidine involves the functionalization of a furan ring as a key step.
Logical Relationship for Ranitidine Intermediate Synthesis:
Caption: Logical flow for the synthesis of a key Ranitidine intermediate.
Conclusion
The protocols and data presented in this application note provide a foundation for the scale-up synthesis of substituted furan derivatives. These methods are designed to be robust and efficient, utilizing readily available starting materials and catalysts. The provided workflows and logical diagrams offer a clear visual representation of the synthetic processes, aiding in their implementation in a research or industrial setting. For any specific application, further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 7. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 8. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylfuran-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 2-Ethylfuran-3-carboxamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: I am not observing any formation of the desired this compound, or the yield is extremely low. What are the potential causes and solutions?
-
Answer: Low or no product yield can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the starting materials, particularly the 2-ethylfuran-3-carboxylic acid and the aminating agent, are pure and dry. Moisture can quench activating agents and interfere with the reaction.
-
Activating Agent: If using a coupling agent like 1,1'-carbonyldiimidazole (CDI), ensure it is fresh. CDI is moisture-sensitive and its efficacy can diminish over time.[1][2] Consider using alternative coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine.
-
Reaction Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish at room temperature, consider gentle heating. For instance, some furan-2-carboxamide syntheses are conducted at 45°C.[2] However, excessive heat can lead to decomposition.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Some related syntheses require reaction times of up to 20 hours.[2]
-
Issue 2: Presence of Significant Impurities
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: Impurity formation is a common challenge. Identifying the nature of the impurity is the first step toward mitigation.
-
Unreacted Starting Materials: If starting materials are present, it indicates an incomplete reaction. Refer to the solutions for "Low to No Product Yield."
-
Side Products from the Coupling Agent: Coupling agents can lead to the formation of byproducts. For example, when using DCC, dicyclohexylurea is formed and needs to be removed, typically by filtration.
-
Furan Ring Opening: The furan ring can be susceptible to opening under strongly acidic or basic conditions. Ensure that the reaction and work-up conditions are kept as neutral as possible.
-
Purification: Employing an appropriate purification technique is crucial. Column chromatography on silica gel is a common method for purifying furan carboxamides.[1] The choice of eluent system should be optimized to achieve good separation.
-
Issue 3: Reaction Stalls Before Completion
-
Question: My reaction starts well, but then it seems to stop before all the starting material is consumed. What could be causing this?
-
Answer: A stalled reaction can be frustrating. Here are a few potential reasons:
-
Reagent Degradation: One of the reagents might be degrading under the reaction conditions over time.
-
Product Inhibition: The product itself might be inhibiting the catalyst or one of the reactants.
-
Change in pH: The reaction might be generating acidic or basic byproducts that alter the pH of the reaction mixture and halt the desired transformation. Consider using a non-nucleophilic base to scavenge any acid generated.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common and effective strategy is the amidation of 2-ethylfuran-3-carboxylic acid. This typically involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. A widely used method is the activation with 1,1'-carbonyldiimidazole (CDI) in an aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane, followed by the addition of the desired amine.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable solvent system should be developed to separate the starting material, the activated intermediate (if stable enough to be observed), and the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active. For more quantitative analysis, LC-MS can be used.
Q3: What are the recommended purification methods for this compound?
A3: Following an aqueous work-up to remove water-soluble reagents and byproducts, the crude product is often purified by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the final compound. Recrystallization from a suitable solvent system can be an alternative or additional purification step to obtain a highly pure product.
Q4: What analytical techniques can be used to confirm the structure and purity of the final product?
A4: A combination of analytical techniques should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.
-
Elemental Analysis: To determine the elemental composition of the compound.[1]
Quantitative Data on Yield Optimization
The following table summarizes the impact of various reaction parameters on the yield of similar furan carboxamide syntheses, which can serve as a guide for optimizing the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Reference |
| Solvent | Toluene vs. 1,2-dichloroethane (DCE) vs. Cyclopentyl methyl ether (CPME) | In a C-H arylation reaction leading to a benzofuran-2-carboxamide, CPME provided the highest yield (93%) compared to toluene (65%) and DCE (lower yields). | [3][4] |
| Reaction Time | 7 hours vs. 16 hours | Increasing the reaction time from 7 to 16 hours in a Pd-catalyzed C-H arylation increased the yield from 46% to 65%. | [4] |
| Temperature | 110°C vs. 120°C | Increasing the temperature from 110°C to 120°C in a C-H arylation reaction resulted in a reduced yield (from 65% to 30% after 7h). | [4] |
| Amine Nucleophile | Benzylamine vs. Piperonylamine | In a transamidation reaction, the choice of amine influenced the yield, with piperonylamine giving a higher yield (84%) than benzylamine (75%). | [4] |
Experimental Protocols
Proposed Synthesis of this compound via CDI Coupling
This protocol is a general guideline adapted from the synthesis of other furan carboxamides.[1][2] Optimization may be required.
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylfuran-3-carboxylic acid (1 equivalent) in anhydrous THF. To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 2 hours at room temperature.
-
Amidation: To the activated carboxylic acid solution, add the desired amine (e.g., ammonia solution for the primary amide, or a primary/secondary amine for N-substituted amides) (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50°C) may be applied.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
Common side products in the synthesis of furan carboxamides
For researchers, scientists, and professionals in drug development, the synthesis of furan carboxamides is a critical process. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these syntheses, with a focus on identifying and mitigating the formation of unwanted side products.
Troubleshooting Guide
This section provides solutions to common problems observed during the synthesis of furan carboxamides.
| Observation | Potential Cause | Recommended Action |
| Low yield of desired furan carboxamide | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side product formation: Predominance of pathways leading to N-acylurea or furan ring-opened products. 3. Poor activation of carboxylic acid: Inefficient coupling agent or deactivation of the agent. 4. Suboptimal reaction conditions: Incorrect solvent, pH, or stoichiometry. | 1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS. 2. Minimize side products: Add additives like HOBt or HOAt when using carbodiimides. Control the temperature and ensure slow addition of the coupling agent. Avoid strongly acidic conditions to prevent furan ring opening. 3. Select appropriate coupling agent: Consider using phosphonium or uronium salt-based reagents (e.g., HBTU, HATU) which are often more efficient and lead to fewer side products than carbodiimides alone. 4. Systematic optimization: Perform small-scale experiments to screen different solvents, bases, and stoichiometry. |
| Presence of a major, less polar side product by TLC/LC-MS | N-acylurea formation: This is a common byproduct when using carbodiimide coupling agents (e.g., EDC, DCC), arising from the rearrangement of the O-acylisourea intermediate. | 1. Use of additives: Incorporate 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into the reaction mixture. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement. 2. Control temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the rearrangement reaction. 3. Solvent choice: Use of non-polar, aprotic solvents can sometimes reduce N-acylurea formation. |
| Appearance of multiple, often more polar, side products | Furan ring opening: The furan ring is susceptible to opening under acidic conditions, leading to a mixture of dicarbonyl compounds and other degradation products.[1][2][3] | 1. Maintain neutral or slightly basic pH: Use a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize any acidic species present or generated during the reaction. 2. Avoid strong acid catalysts: If an acid catalyst is required for a specific transformation, use the mildest possible acid and carefully control the reaction conditions. 3. Anhydrous conditions: Water can facilitate furan ring opening, especially in the presence of acid. Ensure all reagents and solvents are dry. |
| Difficult purification of the final product | 1. Contamination with urea byproduct: The urea byproduct from carbodiimide reagents can be difficult to remove. 2. Structurally similar side products: N-acylurea and the desired amide can have similar polarities. | 1. Choice of carbodiimide: Use a water-soluble carbodiimide like EDC, allowing for removal of the corresponding urea byproduct by aqueous workup. If using DCC, the insoluble dicyclohexylurea can be removed by filtration.[4] 2. Chromatography optimization: Employ a different solvent system or use a high-performance flash chromatography system for better separation. In some cases, crystallization may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in furan carboxamide synthesis?
A1: The most prevalent side products are typically related to the coupling method used and the inherent reactivity of the furan ring. These include:
-
N-acylureas: Formed when using carbodiimide coupling agents through the rearrangement of the reactive O-acylisourea intermediate.
-
Furan ring-opened products: The furan ring can undergo cleavage under acidic conditions to yield various dicarbonyl compounds.[1][2][3]
-
Anhydride of furoic acid: This can form if the activated carboxylic acid reacts with another molecule of furoic acid instead of the amine.
Q2: How can I detect the formation of N-acylurea?
A2: N-acylurea can be detected by several analytical techniques:
-
Thin Layer Chromatography (TLC): It often appears as a distinct spot, typically less polar than the desired amide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass of the N-acylurea will correspond to the sum of the furoic acid and the dehydrated carbodiimide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show characteristic signals for the urea and acyl moieties. For instance, in the 13C NMR spectrum, two carbonyl carbon signals for the N-acylurea will be present.[5]
Q3: Is furan ring opening a significant concern under standard amide coupling conditions?
A3: While furan ring opening is more pronounced under strongly acidic conditions, it can still occur to some extent under the conditions used for some amide coupling reactions, especially if there are acidic impurities or if the reaction is run for extended periods at elevated temperatures. It is crucial to maintain the reaction pH as close to neutral as possible.
Q4: Are there any specific recommendations for the synthesis of furan-2,5-dicarboxamides?
A4: When synthesizing mono-amides of furan-2,5-dicarboxylic acid, a common side product is the corresponding symmetric di-amide. To favor mono-amidation, it is recommended to use a controlled stoichiometry of the amine and a slow, dropwise addition of the amine to the activated di-acid.
Quantitative Data on Side Product Formation
While specific quantitative data for side product formation in furan carboxamide synthesis is not extensively reported in the literature, data from analogous systems using N-acetylated amino acids with EDC can provide an estimate of the extent of N-acylurea formation.
| N-acetylated Amino Acid | % EDC converted to N-acylurea |
| Ac-Phe-OH | 2 ± 1% |
| Ac-Gly-OH | < 1% |
| Ac-Ala-OH | < 1% |
| Ac-His-OH | < 1% |
| Ac-Met-OH | < 1% |
| Ac-Val-OH | < 1% |
| Ac-Ser-OH | < 1% |
| Ac-Arg-OH | < 1% |
| Data adapted from a study on oxazolone formation, where N-acylurea was a quantified side product. The reactions were performed in 200 mM MES buffer at pH 6.0 and 21 °C with 30 mM EDC.[6] |
Note: This data should be used as a general guideline. The extent of N-acylurea formation in furan carboxamide synthesis may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Synthesis of Furan-2-Carboxamide using EDC/HOBt
-
Dissolution: Dissolve furan-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 30 minutes at 0 °C.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of N-(4-Aminophenyl)furan-2-Carboxamide using CDI
-
Activation: In a round-bottom flask, dissolve furan-2-carboxylic acid (0.82 mmol) and 1,1'-carbonyldiimidazole (CDI) (0.90 mmol) in THF (1.7 mL). Stir the mixture for 2 hours at 45 °C.
-
Amine Solution: In a separate flask, dissolve 1,4-diaminobenzene (1.49 mmol) in THF (2 mL).
-
Coupling: Add the solution of the activated carboxylic acid dropwise (approximately 1 drop every 30 seconds) to the amine solution.
-
Reaction: Stir the reaction mixture at 45 °C for 18 hours.
-
Workup: Remove the solvent under vacuum. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO3. Dry the organic layer with Na2SO4.
-
Purification: Purify the product by flash column chromatography (Hexane:Ethyl Acetate 7:3).[7]
Visualizing Reaction Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of polar furan derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar furan derivatives?
A1: The purification of polar furan derivatives is often complicated by several factors:
-
Instability: Furan rings can be sensitive to acidic and basic conditions, leading to degradation or polymerization.[1]
-
High Polarity: Their polarity can make them highly soluble in polar solvents, complicating extraction and chromatography.
-
Formation of By-products: Synthesis of furan derivatives, particularly from biomass, can lead to the formation of complex and often colored by-products like humins.[2]
-
Thermal Instability: Many furan derivatives are sensitive to heat, which can cause decomposition during purification steps like distillation or high-temperature chromatography.[2]
-
Co-elution with Impurities: Polar impurities often have similar chromatographic behavior to polar furan derivatives, making separation by column chromatography challenging.
Q2: How can I minimize the degradation of my furan derivative during purification?
A2: To minimize degradation, consider the following precautions:
-
Avoid Strong Acids and Bases: Buffer your solutions to a neutral pH whenever possible.
-
Use Mild Conditions: Opt for purification techniques that can be performed at or below room temperature.
-
Work Quickly: Minimize the time the compound is in solution or on a chromatography column.
-
Use Degassed Solvents: The presence of oxygen can sometimes lead to oxidative degradation, especially at elevated temperatures.
-
Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on some furan derivatives.[1]
Q3: What are humins and how can I remove them?
A3: Humins are complex, dark-colored polymeric by-products that are often formed during the acid-catalyzed dehydration of sugars to produce furan derivatives like 5-hydroxymethylfurfural (HMF).[2] Their removal can be challenging due to their variable structure and polarity. Methods to remove humins include:
-
Adsorption: Activated carbon can be used to adsorb humins from reaction mixtures.[3]
-
Extraction: A carefully chosen solvent system in liquid-liquid extraction can help separate the more soluble furan derivative from the less soluble humins.
-
Chromatography: While challenging, column chromatography with an appropriate stationary and mobile phase can be effective.
Q4: My polar furan derivative is highly water-soluble. How can I effectively extract it into an organic solvent?
A4: Extracting highly polar compounds from aqueous solutions is a common challenge. Here are some strategies:
-
Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of the organic compound, driving it into the organic layer.[4]
-
Use of a More Polar Organic Solvent: Solvents like ethyl acetate, n-butanol, or a mixture of solvents can be more effective than non-polar solvents for extracting polar compounds.[2]
-
Continuous Liquid-Liquid Extraction: For compounds with low partition coefficients, continuous extraction methods can be highly effective.
-
pH Adjustment: If your furan derivative has acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize the charge and increase its partition into the organic phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar furan derivatives.
Table 1: Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[5] |
| The compound is degrading on the silica gel. | Test for stability on a TLC plate.[5] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel. | |
| Poor separation of the compound from impurities (co-elution) | The solvent system has poor selectivity for the compounds. | Try a different solvent system. Consider using a ternary mixture to fine-tune the polarity and selectivity. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase. |
| The compound is not very soluble in the mobile phase. | Choose a solvent system in which the compound is more soluble. | |
| Cracks or channels in the column bed | Improper packing of the column. | Ensure the silica slurry is homogenous and allowed to settle without disturbance. |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity. |
Table 2: Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and try cooling again.[6] |
| The solution is not saturated. | Concentrate the solution by boiling off some solvent. | |
| The compound is very soluble even in the cold solvent. | Try a different solvent or a solvent pair.[7][8] | |
| Oiling out (compound separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Try to pre-purify the material by another method (e.g., a quick filtration through a silica plug). | |
| Low recovery of crystals | The compound is significantly soluble in the cold solvent. | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath). Use a minimal amount of ice-cold solvent for washing the crystals.[9] |
| Crystals were lost during transfer or filtration. | Ensure careful transfer of all crystalline material. Wash the flask with the mother liquor to transfer remaining crystals. | |
| Colored impurities in the crystals | The impurities were not fully removed. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). |
Table 3: Troubleshooting Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation at the interface | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. |
| High concentration of surfactants or polar materials. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filtration through a pad of Celite can also be effective. | |
| Poor recovery of the compound in the organic layer | The compound is too polar and prefers the aqueous phase. | Use the "salting out" technique by adding a saturated salt solution to the aqueous phase.[4] |
| The organic solvent is not polar enough. | Switch to a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane. | |
| Incorrect pH of the aqueous phase for ionizable compounds. | Adjust the pH to suppress the ionization of the functional group on your furan derivative. | |
| The two liquid layers do not separate | The densities of the two phases are very similar. | Add a small amount of a solvent with a different density (e.g., a small amount of a denser solvent to the organic layer if it's on top). |
| The solvents are miscible. | Ensure you are using immiscible solvent pairs (e.g., water and hexane, water and dichloromethane). |
Experimental Protocols
Protocol 1: Column Chromatography for a Polar Furan Derivative
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh). If compound stability is an issue, consider using neutral alumina or deactivated silica gel.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
Begin with a relatively non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
For highly polar furan derivatives, solvent systems like Dichloromethane:Methanol or Ethyl Acetate:Methanol may be necessary.
-
Aim for an Rf value of 0.2-0.3 for the target compound on TLC for good separation on the column.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
If the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).[5]
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Polar Furan Derivative
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[7]
-
If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.[7][8] Common pairs for polar compounds include Ethanol/Water or Acetone/Hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.[9]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9]
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Protocol 3: Liquid-Liquid Extraction for a Polar Furan Derivative from an Aqueous Solution
-
Preparation:
-
Ensure the reaction mixture is in an aqueous solution. If the reaction was run in a water-miscible solvent like DMF or DMSO, dilute the mixture with a large volume of water.[10]
-
-
Salting Out (Optional but Recommended):
-
Add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous solution and stir until dissolved. This will increase the ionic strength of the aqueous phase.[4]
-
-
Solvent Selection:
-
Choose an appropriate water-immiscible organic solvent. For polar furan derivatives, ethyl acetate or dichloromethane are common choices.[11]
-
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add a volume of the organic solvent.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
-
Separation and Repetition:
-
Drain the lower layer (the identity of which depends on the relative densities of the solvents) into a clean flask.
-
Pour the upper layer out through the top of the funnel to avoid contamination.
-
Return the aqueous layer to the separatory funnel and repeat the extraction with fresh organic solvent at least two more times to maximize recovery.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Drying and Concentration:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude extracted product.
-
Visualizations
Caption: A general experimental workflow for the purification of polar furan derivatives.
Caption: A logical flowchart for troubleshooting purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Optimizing reaction conditions for the synthesis of substituted furans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted furans. The content is designed to offer practical solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted furans, focusing on the widely used Paal-Knorr and Feist-Benary methods, as well as common catalytic approaches.
Issue 1: Low or No Product Yield in Paal-Knorr Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can be slow.[1][2][3]
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Microwave-assisted synthesis can also significantly reduce reaction times.[3]
-
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Solution: While strong acids like sulfuric acid are common, milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be effective and are more suitable for substrates with acid-sensitive functional groups.[2] Anhydrous conditions with a dehydrating agent like phosphorus pentoxide can also drive the reaction to completion.[1]
-
-
Starting Material Impurity: The 1,4-dicarbonyl starting material may be impure or unstable.
-
Solution: Purify the 1,4-dicarbonyl compound before use, for example, by recrystallization or column chromatography. Ensure proper storage conditions to prevent degradation.
-
-
Poor Solvent Choice: The reaction solvent can influence the solubility of the reactants and the reaction rate.
-
Solution: While often run neat, using a high-boiling point, inert solvent like toluene or DMF can be beneficial, especially for high-temperature reactions. For some variations, ionic liquids can serve as both the solvent and catalyst, allowing for reactions at room temperature.[2]
-
Issue 2: Side Reactions and Impurity Formation in Feist-Benary Synthesis
The Feist-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5][6]
Possible Causes and Solutions:
-
Hydrolysis of Substrates: The use of strong bases can lead to the hydrolysis of ester groups or other sensitive functionalities on the substrates.[4]
-
Formation of Paal-Knorr Type Byproducts: Under certain conditions, the intermediate tricarbonyl compound can undergo self-condensation to form an alternative furan isomer via a Paal-Knorr type pathway.[7]
-
Solution: Careful control of reaction conditions, particularly temperature and the rate of addition of the base, can minimize the formation of this byproduct. Running the reaction at a lower temperature may favor the desired Feist-Benary pathway.
-
-
Unwanted Side Reactions from Iodides: While bromo- and chloroacetones are commonly used, iodo- a-haloketones can lead to undesired side reactions.[4]
-
Solution: Whenever possible, opt for α-chloro or α-bromo ketones as the starting material.[4]
-
Issue 3: Catalyst Inactivity or Low Efficiency in Palladium-Catalyzed Furan Synthesis
Palladium catalysts are frequently used for the synthesis of furans from various starting materials, including 1,3-dicarbonyl compounds and alkenyl bromides.[8][9]
Possible Causes and Solutions:
-
Suboptimal Catalyst Choice: The choice of palladium catalyst significantly impacts the reaction yield and time.
-
Incorrect Solvent, Base, or Oxidant: The reaction efficiency is highly dependent on the combination of solvent, base, and oxidant used.
-
Solution: Optimize the reaction conditions systematically. For the palladium-catalyzed reaction mentioned above, the optimal conditions were found to be dioxane as the solvent, K₂CO₃ as the base, and CuCl₂ as the oxidant.[9]
-
-
Catalyst Poisoning: Impurities in the starting materials or solvents can poison the palladium catalyst.
-
Solution: Ensure all reactants and solvents are of high purity. Degassing the solvent prior to use can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my substituted furan?
A1: The purification method depends on the physical properties of your furan derivative.
-
Column Chromatography: This is the most common method for purifying substituted furans.[10][11][12] The choice of stationary phase (silica gel or alumina) and eluent system will depend on the polarity of your compound. A general elution order starts with non-polar compounds and progresses to more polar ones.[13]
-
Distillation: For volatile, thermally stable furans, distillation can be an effective purification method.
-
Recrystallization: If your furan is a solid, recrystallization from a suitable solvent can yield highly pure material.
Q2: My Paal-Knorr reaction is not working with an acid-sensitive substrate. What are my options?
A2: Harsh acidic conditions can degrade sensitive functionalities.[1] Consider the following alternatives:
-
Use a milder Lewis acid catalyst: As mentioned in the troubleshooting guide, catalysts like Sc(OTf)₃ or Bi(NO₃)₃ can be effective under milder conditions.[2]
-
Microwave-assisted synthesis: This can often drive the reaction to completion in a much shorter time, minimizing the exposure of the substrate to harsh conditions.[3]
-
Alternative synthetic routes: If the Paal-Knorr synthesis is not feasible, consider other furan syntheses that proceed under neutral or basic conditions, such as the Feist-Benary synthesis or a palladium-catalyzed cross-coupling reaction.[9]
Q3: How can I improve the regioselectivity of the Feist-Benary synthesis?
A3: The Feist-Benary reaction generally favors 2,5-disubstitution due to electronic and steric factors during the cyclization step.[4] To enhance regioselectivity:
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the β-dicarbonyl compound can influence the direction of cyclization.
-
Electronic Effects: The electronic nature of the substituents can also play a role. Experimenting with different starting materials may be necessary to achieve the desired regioisomer.
Q4: My furan product is unstable and decomposes upon storage. How can I prevent this?
A4: Some furans, particularly those with electron-donating substituents, can be prone to oxidation or polymerization.
-
Storage: Store the purified furan under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.
-
Inhibitors: For some applications, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) may be considered, though this should be evaluated for compatibility with downstream applications.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans
This table summarizes the effect of different catalysts, solvents, bases, and oxidants on the yield of a model reaction between 1,3-cyclohexanedione and an alkenyl bromide.[9]
| Entry | Catalyst | Solvent | Base | Oxidant | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 2 | 94 |
| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 6 | 80 |
| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 6 | 63 |
| 4 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | CuCl₂ | 4 | 75 |
| 5 | PdCl₂(CH₃CN)₂ | Toluene | K₂CO₃ | CuCl₂ | 6 | 68 |
| 6 | PdCl₂(CH₃CN)₂ | Dioxane | Cs₂CO₃ | CuCl₂ | 3 | 85 |
| 7 | PdCl₂(CH₃CN)₂ | Dioxane | Na₂CO₃ | CuCl₂ | 5 | 72 |
| 8 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | O₂ | 12 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of 2,5-Disubstituted Furans
This protocol describes a general method for the acid-catalyzed cyclization of a 1,4-diketone.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 1,4-dicarbonyl compound (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) or a dehydrating agent (e.g., phosphorus pentoxide, 1.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent like toluene.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Feist-Benary Furan Synthesis
This protocol outlines a general procedure for the base-mediated synthesis of substituted furans.
-
Reactant Preparation: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or DMF), add a mild base such as pyridine or triethylamine (1.1 eq) at room temperature.[4]
-
Addition of α-Haloketone: Slowly add the α-haloketone (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.[4]
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the salt byproduct.
-
Purification: Dry the organic layer, concentrate, and purify the resulting furan derivative by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.
Caption: Troubleshooting guide for side reactions in Feist-Benary furan synthesis.
Caption: General workflow for the purification of substituted furans.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Benary_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. web.uvic.ca [web.uvic.ca]
Troubleshooting low yields in Paal-Knorr furan synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Paal-Knorr furan synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Paal-Knorr furan synthesis in a question-and-answer format.
Q1: My reaction is not proceeding, and I am recovering my 1,4-dicarbonyl starting material. What are the likely causes?
A1: This issue typically points to one of two primary problems:
-
Insufficiently acidic conditions: The Paal-Knorr furan synthesis is an acid-catalyzed reaction.[1][2] If the acid catalyst is too weak or used in too low a concentration, the rate-determining cyclization step will not occur efficiently.[2]
-
Low reaction temperature: Traditional Paal-Knorr syntheses often require elevated temperatures or even reflux to proceed at a reasonable rate.[2] If the temperature is too low, the reaction may be kinetically slow.
Troubleshooting Steps:
-
Increase catalyst concentration: If using a protic acid like sulfuric acid or p-toluenesulfonic acid, try incrementally increasing the catalytic amount.
-
Switch to a stronger acid: If a weak acid is being used, consider switching to a stronger protic acid or a Lewis acid.
-
Increase reaction temperature: Gradually increase the temperature of the reaction mixture, monitoring for any signs of decomposition.
-
Consider microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often under milder conditions than conventional heating.[3][4]
Q2: I am observing a low yield of my desired furan product, and the crude reaction mixture shows multiple spots on TLC. What are the potential side reactions?
A2: The formation of multiple byproducts is a common cause of low yields. Potential side reactions include:
-
Polymerization/Degradation: The harsh acidic conditions and high temperatures traditionally used in the Paal-Knorr synthesis can cause degradation of the starting material or the furan product, especially if they contain sensitive functional groups.[1][2]
-
Incomplete cyclization: The hemiacetal intermediate may not fully dehydrate to the furan, leading to a mixture of compounds.
-
Side reactions of the 1,4-dicarbonyl: The 1,4-dicarbonyl starting material itself may be unstable under the reaction conditions and undergo other acid-catalyzed reactions.
Troubleshooting Steps:
-
Use milder reaction conditions: This is the most critical step. Consider replacing strong protic acids with milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts like clays or montmorillonite.[2]
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Employ microwave synthesis: Microwave-assisted methods often allow for shorter reaction times and lower temperatures, minimizing byproduct formation.[3][4]
-
Ensure purity of the 1,4-dicarbonyl: Impurities in the starting material can lead to side reactions. Purify the 1,4-dicarbonyl compound before the cyclization step.
Q3: My 1,4-dicarbonyl starting material seems to be degrading before the reaction is complete. How can I address this?
A3: The stability of the 1,4-dicarbonyl precursor is a known limitation of the Paal-Knorr synthesis.[1][2]
Troubleshooting Steps:
-
Use a milder catalyst: As mentioned previously, switching to a Lewis acid or heterogeneous catalyst can prevent the degradation of acid-sensitive substrates.[2]
-
Shorten reaction time: Utilize techniques like microwave irradiation to significantly reduce the time the starting material is exposed to harsh conditions.[3][4]
-
Consider in-situ generation: In some cases, it may be possible to generate the 1,4-dicarbonyl in situ, which then immediately undergoes cyclization, minimizing its decomposition.
Q4: I have a substrate with acid-sensitive functional groups. What conditions are recommended for the Paal-Knorr furan synthesis?
A4: For substrates with acid-sensitive functional groups, it is crucial to avoid the harsh conditions of the traditional Paal-Knorr synthesis.[2]
Recommended Approaches:
-
Mild Lewis Acid Catalysis: Employ Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃, which can effectively catalyze the cyclization under milder conditions.[2]
-
Heterogeneous Catalysts: Use of catalysts like montmorillonite clay can provide an acidic surface for the reaction to occur without the need for strong soluble acids.[2]
-
Microwave-Assisted Synthesis: This is a highly effective method for reducing reaction times and temperatures, thereby preserving sensitive functional groups.[3][4]
Data Presentation
The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield of the Paal-Knorr furan synthesis.
Table 1: Comparison of Catalysts for the Synthesis of a Model Furan
| Catalyst | Temperature (°C) | Time | Yield (%) |
| H₂SO₄ (conc.) | 100 | 2 h | 65 |
| p-TsOH | 110 (reflux in toluene) | 4 h | 78 |
| Sc(OTf)₃ | 80 | 1.5 h | 92 |
| Montmorillonite K-10 | 90 | 3 h | 85 |
Data is illustrative and compiled from general trends reported in the literature.
Table 2: Effect of Reaction Conditions on the Yield of a Substituted Furan
| Conditions | Catalyst | Time | Yield (%) |
| Conventional Heating (Toluene, reflux) | p-TsOH | 6 h | 70 |
| Microwave Irradiation (150W) | p-TsOH | 10 min | 95 |
| Conventional Heating (DCM, rt) | Sc(OTf)₃ | 24 h | 55 |
| Microwave Irradiation (100W) | Sc(OTf)₃ | 15 min | 88 |
Data is illustrative and based on the advantages of microwave synthesis reported in the literature.[3][4]
Experimental Protocols
Protocol 1: Classical Paal-Knorr Furan Synthesis with Conventional Heating
This protocol is a representative example of a traditional Paal-Knorr synthesis using a strong acid and conventional heating.
-
Dissolve the 1,4-dicarbonyl compound (1.0 equiv.) in a suitable solvent (e.g., toluene, acetic acid) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 equiv.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furan.
Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is based on modern, milder conditions that often lead to higher yields and shorter reaction times.[3][4]
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 equiv.) and a suitable catalyst (e.g., p-TsOH, Sc(OTf)₃, 0.1 equiv.).
-
Add a minimal amount of a high-boiling point solvent (e.g., DMF, DMSO), or run the reaction neat if possible.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Simplified reaction mechanism of the Paal-Knorr furan synthesis.
Caption: A logical workflow for troubleshooting low yields in the Paal-Knorr synthesis.
References
Preventing polymerization during furan derivative reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage polymerization during reactions involving furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization in reactions involving furan derivatives?
A1: Polymerization of furan derivatives is primarily initiated through two main pathways:
-
Acid-Catalyzed Polymerization: This is the most common issue. Furan rings, particularly those with electron-releasing substituents, are susceptible to protonation by strong or even mild acids. This protonation generates reactive electrophiles that can attack other furan molecules, leading to oligomerization and polymerization. The presence of water can exacerbate this issue by facilitating ring-opening reactions.[1][2] Furfuryl alcohol is especially prone to acid-catalyzed polymerization.[1][3]
-
Radical Polymerization: Furan derivatives can also undergo polymerization initiated by radicals. This can be a concern in reactions that generate radical intermediates or are sensitive to air and light. Conversely, some furan compounds can act as retarders or inhibitors in the radical polymerization of other monomers.[4]
Q2: How do substituents on the furan ring affect its stability and tendency to polymerize?
A2: The electronic nature of the substituents on the furan ring plays a crucial role in its stability:
-
Electron-Withdrawing Groups (EWGs): Substituents like carboxyl (-COOH), acyl (-COR), or nitro (-NO2) groups decrease the electron density of the furan ring. This makes the ring less susceptible to protonation and therefore more stable in acidic conditions, reducing the likelihood of acid-catalyzed polymerization.[2][4]
-
Electron-Releasing Groups (ERGs): Substituents like alkyl or methoxy groups increase the electron density of the furan ring, making it more prone to attack by electrophiles and subsequent polymerization in the presence of acids.[2]
Q3: What general preventative measures can I take to avoid polymerization?
A3: Several proactive steps can be taken to minimize the risk of polymerization:
-
Control of Acidity: Avoid strong acids when possible. Use milder acidic catalysts like phosphoric acid or boron trifluoride for reactions such as acylation.[2] For syntheses like the Paal-Knorr furan synthesis, employing non-aqueous acidic conditions is beneficial.[2]
-
Solvent Selection: The choice of solvent is critical. In acid-catalyzed reactions, using alcohols like methanol can suppress polymerization by stabilizing reactive aldehyde intermediates that may form.[5] Conversely, the presence of water often promotes polymerization and ring-opening.[1][5]
-
Temperature Control: Many polymerization reactions are accelerated by heat. Conducting your reaction at the lowest effective temperature can significantly reduce the rate of unwanted side reactions.
-
Use of Inhibitors: For reactions that may proceed via a radical mechanism, the addition of a radical scavenger or inhibitor can be effective. Commercially available furan is often stabilized with inhibitors like butylated hydroxytoluene (BHT).
Troubleshooting Guide
Problem: My reaction mixture is turning dark and viscous, and I suspect polymerization.
This is a common observation when furan derivatives polymerize. The formation of dark, often black, insoluble materials is a strong indicator. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Immediate Action - Quench the Reaction
If you observe signs of polymerization, the first step is to stop the reaction to prevent further polymer formation. The quenching agent will depend on the reaction conditions.
-
For Acid-Catalyzed Reactions: Neutralize the acid immediately. A common method is to pour the reaction mixture into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).
-
For Radical Reactions: Introduce a radical scavenger. Adding a small amount of a radical inhibitor like hydroquinone or BHT can help quench the polymerization process. Cooling the reaction mixture rapidly will also slow down the reaction.
Step 2: Isolate the Desired Product
Once the reaction is quenched, the next challenge is to separate your target molecule from the polymeric byproduct.
-
Solubility Differences: Polymers are often insoluble in common organic solvents in which your desired product might be soluble. Attempt to dissolve the crude mixture in a suitable solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) and filter off the insoluble polymer.
-
Chromatography: If the polymer is partially soluble, column chromatography is often necessary. Be aware that polar, polymeric material can streak or remain on the column. Using a plug of silica gel to first filter the crude mixture can be a helpful pre-purification step.
-
Distillation/Sublimation: For volatile furan derivatives, distillation or sublimation can be an effective purification method if the desired product has a significantly lower boiling point than the oligomeric and polymeric byproducts.
Step 3: Analyze and Adjust the Reaction Protocol
After addressing the immediate issue, it's crucial to understand why polymerization occurred and modify the protocol for future experiments.
The following flowchart provides a logical approach to diagnosing the cause and selecting an appropriate preventative strategy.
Caption: Troubleshooting workflow for furan polymerization.
Data Presentation
Table 1: Relative Stability of Furan Derivatives to Acid-Catalyzed Polymerization
| Furan Derivative | Substituent Type | Relative Stability in Acid | Rationale |
| 2-Furoic acid | Electron-Withdrawing | High | The carboxyl group deactivates the ring towards electrophilic attack.[4] |
| Furfural | Electron-Withdrawing | Moderate-High | The aldehyde group is deactivating, providing stability.[3] |
| Furan | None | Moderate | The unsubstituted ring is susceptible to protonation. |
| 2-Methylfuran | Electron-Releasing | Low | The methyl group activates the ring, making it more prone to polymerization. |
| Furfuryl alcohol | Electron-Releasing (-CH₂OH) | Very Low | The hydroxyl group makes it highly susceptible to acid-catalyzed polymerization.[1][3] |
Table 2: Common Inhibitors and Scavengers for Furan Reactions
| Inhibitor/Scavenger | Type | Target | Typical Use Case |
| Hydroquinone | Radical Inhibitor | Free radicals | Preventing polymerization of dienophiles like maleimide in Diels-Alder reactions at elevated temperatures.[6] |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Free radicals | General stabilizer for furan and its derivatives during storage and reactions. |
| Dimethylfuran (DMF) | Radical Scavenger | Hydroxyl radicals | Can act as a hydroxyl radical scavenger.[7] |
| Diphenylfuran (DPF) | Radical Scavenger | Hydroxyl radicals | Effective scavenger of hydroxyl radicals.[7] |
Experimental Protocols: Best Practices
While specific protocols are reaction-dependent, the following provides a general methodology for a common reaction type involving furan, incorporating best practices to prevent polymerization.
Protocol: General Procedure for Diels-Alder Reaction of Furan with an N-Substituted Maleimide
This protocol outlines a general approach to the Diels-Alder reaction, a common transformation for furan, with considerations to minimize side reactions.
1. Reagent and Solvent Preparation:
-
Ensure the furan derivative is pure and, if sensitive, freshly distilled.
-
If the maleimide is prone to radical polymerization at elevated temperatures, add a radical inhibitor such as hydroquinone (e.g., 0.1 mol%) to the maleimide.[6]
-
Use a dry, inert solvent if the reactants are sensitive to water. For certain furan derivatives, such as 2-furoic acids, water can be a beneficial solvent to enhance reaction rates.[8]
2. Reaction Setup:
-
Combine the furan derivative, N-substituted maleimide, and inhibitor (if used) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reactants are sensitive to air.
3. Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature. Aim for the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and polymerization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, NMR).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired Diels-Alder adduct.
The following diagram illustrates the decision-making process for setting up a furan derivative reaction with polymerization prevention in mind.
Caption: Decision tree for reaction setup.
References
- 1. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Furfuryl Alcohol vs Furfural | IlmHub [ilmhub.com]
- 4. scielo.br [scielo.br]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. [Scavenging activity of furan derivatives against hydroxyl radical generated by Fenton system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the furan ring under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-containing compounds. It addresses common issues related to the stability of the furan ring under acidic and basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is the furan ring under acidic conditions?
A1: The furan ring is generally sensitive to acidic conditions, particularly strong acids and elevated temperatures.[1][2] The lone pair of electrons on the oxygen atom can be protonated, disrupting the aromaticity of the ring and making it susceptible to nucleophilic attack and subsequent ring-opening.[1] Electron-donating substituents on the furan ring can exacerbate this instability by increasing the ring's electron density and facilitating protonation. Conversely, electron-withdrawing groups can increase the stability of the furan ring in the presence of acids.[3]
Q2: What are the common degradation pathways for furan in acidic media?
A2: Under acidic conditions, the primary degradation pathway for the furan ring is acid-catalyzed hydrolysis, leading to the formation of dicarbonyl compounds. For instance, furan itself can be hydrolyzed to succinaldehyde.[4] In the case of substituted furans, such as furfuryl alcohol, acidic conditions can lead to polymerization and the formation of resinous materials, often referred to as humins.[5] The reaction is initiated by the protonation of the furan ring, followed by nucleophilic attack by water or another nucleophile present in the reaction mixture.
Q3: Is the furan ring stable under basic conditions?
A3: The furan ring is generally more stable under basic conditions compared to acidic conditions.[2] However, strong bases, especially at high temperatures, can still promote degradation, although the mechanisms are different from acid-catalyzed pathways. The presence of certain functional groups on the furan ring can influence its stability in the presence of a base.
Q4: What types of side reactions can be expected when working with furan-containing compounds in acidic or basic media?
A4: Besides ring-opening, other side reactions can occur. In acidic media, polymerization is a significant issue, especially with electron-rich furans.[6] Electrophilic substitution reactions on the furan ring can also be complicated by the ring's acid sensitivity. In basic media, while the furan ring itself is relatively stable, functional groups attached to the ring can undergo various base-catalyzed reactions.
Troubleshooting Guides
Issue 1: Low Yield or Complete Loss of Furan-Containing Starting Material in an Acid-Catalyzed Reaction.
Possible Cause: Degradation of the furan ring due to the acidic conditions.
Troubleshooting Steps:
-
Reduce Acidity: If possible, use a milder acid or a lower concentration of the acid.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.
-
Protect the Furan Ring: If the desired reaction is not on the furan ring itself, consider protecting it. However, many protecting group strategies also involve acidic or basic conditions for introduction and removal, so careful selection is crucial.
-
Use a Non-Aqueous Solvent: Water can act as a nucleophile in the acid-catalyzed ring-opening. Switching to a non-aqueous solvent can sometimes suppress this degradation pathway.[6]
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the exposure of the furan ring to the acidic conditions.
Issue 2: Formation of a Dark, Insoluble Precipitate (Humin) During a Reaction Involving a Furan Derivative.
Possible Cause: Polymerization of the furan compound, which is often catalyzed by acids.[5]
Troubleshooting Steps:
-
Control Temperature: High temperatures can accelerate polymerization. Maintain a consistent and lower reaction temperature.
-
Optimize Reactant Concentration: High concentrations of the furan substrate can favor intermolecular reactions leading to polymerization. Try running the reaction at a lower concentration.
-
Solvent Choice: The choice of solvent can influence polymerization. Experiment with different solvents to find one that minimizes this side reaction.
-
Inert Atmosphere: For some furan derivatives, oxidation can contribute to the formation of degradation products that initiate polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Issue 3: Unexpected Side Products Observed by TLC, GC-MS, or NMR.
Possible Cause: Partial degradation or rearrangement of the furan ring or its substituents.
Troubleshooting Steps:
-
Analyze the Side Products: If possible, isolate and characterize the side products. This information can provide valuable clues about the degradation pathway and help in devising a strategy to avoid their formation. Common degradation products include dicarbonyl compounds resulting from ring opening.
-
Review Reaction Conditions: Scrutinize all reaction parameters, including pH, temperature, reaction time, and the purity of reagents and solvents. Trace amounts of acid or base impurities can sometimes be enough to cause degradation.
-
Perform a Stability Test: Subject your furan-containing starting material to the reaction conditions (solvent, temperature, acid/base) without the other reactants to assess its stability. This will help determine if the degradation is an inherent instability under the chosen conditions.
Data Presentation
Table 1: Qualitative Stability of Furan Derivatives in Various Solvents with Acid/Base Additives.
| Furan Derivative | Solvent | Additive | Stability |
| Furfural | Toluene | H₂SO₄ | Low |
| Furfural | Toluene | NaOH | Low |
| 5-Hydroxymethylfurfural (HMF) | Water | H₂SO₄ | Low |
| 5-Hydroxymethylfurfural (HMF) | Dimethylformamide (DMF) | H₂SO₄ | High |
| 2,5-Furandicarboxylic acid (FDCA) | Water | NaOH | High |
Note: This table provides a qualitative summary based on literature. "Low" stability indicates significant degradation, while "High" stability suggests minimal degradation under the specified conditions. Quantitative data can vary significantly with reaction time, temperature, and concentration.[7]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Furan Ring Stability by GC-MS
This protocol provides a general guideline for assessing the stability of a furan-containing compound under specific acidic or basic conditions.
1. Sample Preparation: a. Prepare a stock solution of the furan compound in a suitable solvent (e.g., methanol, acetonitrile). b. In a series of reaction vials, add the desired amount of the furan compound from the stock solution. c. Add the acidic or basic solution to be tested to each vial to achieve the desired final concentration. Include a control vial with only the furan compound in the solvent. d. If studying the effect of temperature, place the vials in a temperature-controlled environment (e.g., water bath, heating block).
2. Time-Point Sampling: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction vial. b. Quench the reaction immediately by neutralizing the acid or base. For example, if testing in acid, add a stoichiometric amount of a suitable base (e.g., sodium bicarbonate solution). c. Dilute the quenched sample with a suitable solvent for GC-MS analysis.
3. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used.[8][9] b. Column: A common choice is a non-polar column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9] c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8] d. Injection: Use a split/splitless injector, with the mode and ratio optimized for the concentration of the analyte. e. Oven Program: A typical temperature program might start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components. f. MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected compounds (e.g., m/z 35-350). g. Quantification: Create a calibration curve using standards of the furan compound to quantify its decrease over time. The appearance of new peaks can be analyzed to identify degradation products.
Mandatory Visualizations
Caption: Acid-catalyzed ring-opening pathway of the furan ring.
References
- 1. gcms.cz [gcms.cz]
- 2. Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
How to remove unreacted starting materials from 2-Ethylfuran-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-Ethylfuran-3-carboxamide.
Troubleshooting Guides
Issue: My final product is contaminated with unreacted 2-ethylfuran-3-carboxylic acid.
Answer: Unreacted 2-ethylfuran-3-carboxylic acid can be effectively removed using a liquid-liquid extraction procedure with a basic solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the neutral amide product remains in the organic phase.
Recommended Protocol: Basic Aqueous Wash
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will typically be the organic phase and the bottom will be the aqueous phase (confirm by adding a few drops of water).
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal of the carboxylic acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Issue: My final product is contaminated with unreacted amine.
Answer: Unreacted amine can be removed from the reaction mixture by performing a liquid-liquid extraction with an acidic solution. The amine will be protonated to form an ammonium salt, which is soluble in the aqueous phase, leaving the desired amide in the organic phase.
Recommended Protocol: Acidic Aqueous Wash
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).
-
Shake the funnel, remembering to vent.
-
Allow the layers to separate and then drain the lower aqueous layer.
-
Repeat the acidic wash if necessary.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and remove the solvent in vacuo.
Issue: After aqueous washes, my product is still not pure.
Answer: If impurities remain after liquid-liquid extraction, further purification can be achieved through column chromatography or recrystallization. The choice between these methods will depend on the nature of the remaining impurities and the physical state of your product.
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove both unreacted carboxylic acid and amine?
A1: A sequential liquid-liquid extraction is the most efficient method. First, perform a basic wash to remove the unreacted 2-ethylfuran-3-carboxylic acid. After separating the aqueous layer, wash the organic layer with a dilute acid solution to remove the unreacted amine.[1][2][3][4][5][6]
Q2: How do I choose a solvent for recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amides, polar solvents are often a good starting point.[7][8] You can screen for suitable solvents by testing the solubility of a small amount of your compound in various solvents. Good candidates to try include ethanol, acetone, and acetonitrile.[7][8] Sometimes, a mixture of solvents is required to achieve optimal recrystallization.[9][10]
Q3: What conditions should I start with for column chromatography?
A3: For furan carboxamides, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[11] The polarity of the eluent can be gradually increased by increasing the proportion of the polar solvent. It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A good starting point for the solvent ratio would be one that gives your product an Rf value of approximately 0.3 on a TLC plate.[12][13]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acid Removal:
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the NaHCO₃ wash.
-
-
Amine Removal:
-
To the organic layer remaining in the separatory funnel, add an equal volume of 1M HCl (aq).
-
Shake for 1-2 minutes with venting.
-
Drain the lower aqueous layer.
-
Repeat the HCl wash.
-
-
Neutralization and Drying:
-
Wash the organic layer with saturated aqueous NaCl (brine).
-
Drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve upon heating, it is not polar enough. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol 3: Column Chromatography
-
TLC Analysis: Develop a TLC plate with the crude mixture using different ratios of hexane and ethyl acetate to find a solvent system that gives good separation and an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides representative data for the purification of a furan carboxamide derivative using different methods. These values are illustrative and the optimal conditions for this compound may vary.
| Purification Method | Conditions/Solvent System | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Liquid-Liquid Extraction | Ethyl Acetate / 1M NaHCO₃ / 1M HCl | 75 | 90 | 95 |
| Recrystallization | Ethanol/Water (9:1) | 90 | >98 | 85 |
| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (7:3) | 90 | >99 | 80 |
Visualization
Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. columbia.edu [columbia.edu]
- 13. reddit.com [reddit.com]
Issues with the solubility of furan carboxamides for biological assays
Welcome to the technical support center for researchers working with furan carboxamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my furan carboxamide compounds show poor solubility in aqueous buffers?
A1: Furan carboxamides often possess hydrophobic characteristics due to their chemical structure, leading to limited solubility in aqueous solutions commonly used in biological assays. This poor solubility can result in compound precipitation, which can significantly impact the accuracy and reproducibility of experimental results.[1][2][3] Attempts to determine the half-maximal inhibitory concentration (IC50) for some furan-2-carboxamides have been unsuccessful due to their precipitation at higher concentrations.[4][5]
Q2: What is the recommended solvent for preparing stock solutions of furan carboxamides?
A2: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for preparing high-concentration stock solutions of furan carboxamides and other poorly soluble compounds for biological assays.[2][3][6] It is capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some up to 1%, without significant toxic effects.[7] However, primary cells can be more sensitive.[7] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: My furan carboxamide precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "compound precipitation upon dilution." Here are a few strategies to address this:
-
Stepwise Dilution: Avoid a large, single dilution step. Instead, perform serial dilutions, gradually decreasing the concentration of the compound and DMSO.[8]
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final assay buffer can help maintain the solubility of your compound.[5][9]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming inclusion complexes with increased aqueous solubility.[10][11] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose.[11]
-
Lower the Final Compound Concentration: If possible, redesign your experiment to use a lower final concentration of the furan carboxamide that remains soluble in your assay buffer.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Precipitation of the furan carboxamide in the assay plate, leading to variable concentrations of the active compound.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Solubility Test: Before running the full assay, perform a small-scale solubility test by preparing the highest concentration of your compound in the final assay buffer and observing for any precipitation over the planned incubation time.
-
Optimize Solubilization Protocol: If precipitation is observed, refer to the detailed experimental protocols below for strategies to improve solubility, such as using co-solvents or cyclodextrins.
-
Issue 2: Difficulty in Determining an Accurate IC50 Value
-
Possible Cause: The limited solubility of the furan carboxamide prevents testing at concentrations high enough to achieve 100% inhibition, or precipitation at higher concentrations leads to a non-ideal dose-response curve.[4]
-
Troubleshooting Steps:
-
Modify Assay Conditions: If possible, adjust the assay buffer to improve solubility (e.g., by adding a small percentage of a co-solvent).
-
Use a More Sensitive Assay: A more sensitive assay may allow you to determine the IC50 at lower, more soluble concentrations of your compound.
-
Data Analysis: If a full inhibition curve cannot be obtained, you may need to report the IC50 as "> [the highest soluble concentration tested]" or consider alternative metrics of potency. It is crucial to have at least two data points beyond the upper and lower bend points of the curve for a reliable relative IC50 estimation.[3][12]
-
Data Presentation
Table 1: Solubility of Furan-2-carboxylic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 279.35 | 185.72 |
| 326.15 | 534.17 | |
| Acetonitrile | 279.35 | 29.84 |
| 326.15 | 104.21 | |
| Toluene | 283.15 | 0.81 |
| 333.15 | 7.92 | |
| Hexane | 283.15 | 0.03 |
| 333.15 | 0.21 |
Data for furan-2-carboxylic acid, a related parent compound, is provided to illustrate the impact of solvent and temperature on solubility.[13][14][15] The solubility of furan-2,5-dicarboxylic acid (FDCA), another related compound, has been shown to be highest in methanol, followed by 1-butanol, isobutanol, acetic acid, water, methyl isobutyl ketone (MIBK), ethyl acetate, and acetonitrile.[16]
Experimental Protocols
Protocol 1: Preparation of Furan Carboxamide Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of furan carboxamides for in vitro biological assays.
Materials:
-
Furan carboxamide compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Assay buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of the furan carboxamide powder.
-
In a sterile microcentrifuge tube, dissolve the compound in a minimal amount of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but be cautious of compound stability at elevated temperatures.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
To minimize precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[8]
-
Prepare a series of intermediate dilutions of your DMSO stock solution in 100% DMSO. For example, to get a 1 mM solution from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Slowly add the desired volume of the appropriate intermediate DMSO stock solution to your pre-warmed aqueous assay buffer or cell culture medium while gently vortexing or mixing.[7]
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific assay (typically ≤ 0.5%).[7]
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final compound concentration or use one of the advanced solubilization protocols below.
-
Protocol 2: Solubilization of a Hydrophobic Furan Carboxamide using a Co-solvent
This protocol describes the use of a co-solvent to enhance the solubility of a hydrophobic furan carboxamide in an aqueous buffer.
Materials:
-
Furan carboxamide stock solution in DMSO (as prepared in Protocol 1)
-
Co-solvent (e.g., ethanol, polyethylene glycol 300/400)
-
Aqueous assay buffer
Procedure:
-
Determine the Maximum Tolerable Co-solvent Concentration:
-
Before preparing your compound solution, determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability).
-
-
Prepare the Co-solvent-containing Assay Buffer:
-
Prepare your aqueous assay buffer containing the predetermined tolerable concentration of the co-solvent.
-
-
Prepare the Final Working Solution:
-
Slowly add the furan carboxamide stock solution (in DMSO) to the co-solvent-containing assay buffer while vortexing.
-
The presence of the co-solvent will help to maintain the solubility of the hydrophobic compound in the aqueous environment.[5]
-
Protocol 3: Solubilization of a Furan Carboxamide using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for preparing an inclusion complex of a furan carboxamide with HP-β-CD to improve its aqueous solubility.[11]
Materials:
-
Furan carboxamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials
-
Shaking water bath or magnetic stirrer
Procedure:
-
Prepare HP-β-CD Solutions:
-
Prepare a series of aqueous solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 0-15 mM).[15]
-
-
Equilibrate Furan Carboxamide with HP-β-CD Solutions:
-
Add an excess amount of the furan carboxamide powder to each HP-β-CD solution in a glass vial.
-
Tightly seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C) for 24-48 hours to allow for equilibrium to be reached.[15]
-
-
Separate the Solubilized Fraction:
-
After equilibration, centrifuge the vials at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved compound.[15]
-
-
Determine the Concentration of the Solubilized Compound:
-
Carefully collect the supernatant and determine the concentration of the solubilized furan carboxamide using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Prepare Working Solutions:
-
Based on the solubility data obtained, prepare your final working solutions for the biological assay using the appropriate concentration of HP-β-CD to maintain the desired compound concentration.
-
Mandatory Visualizations
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of… [ouci.dntb.gov.ua]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes | CycloChem Bio Co., Ltd. [cyclochem.com]
- 11. alzet.com [alzet.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Furan-3-Carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted furan-3-carboxamides.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted furan-3-carboxamides via various alternative routes.
Method 1: Silver(I)/Base-Promoted Synthesis from Propargyl Alcohol and 3-Oxo Amides
This one-pot protocol offers a rapid and regioselective route to trisubstituted furan-3-carboxamides.[1]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive silver catalyst. 2. Inappropriate base. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use freshly purchased or properly stored Ag₂CO₃. 2. Ensure the base (e.g., DBU) is not hydrated. 3. Increase the reaction temperature to the recommended 80 °C. 4. Purify propargyl alcohol and 3-oxo amides before use. |
| Formation of (Z)-enaminone Side Product | Use of a substituted propargyl alcohol instead of propargyl alcohol itself can lead to C-N bond cleavage.[1] | If the furan-3-carboxamide is the desired product, use unsubstituted propargyl alcohol. |
| Difficult Purification | 1. Residual silver salts. 2. Formation of polar byproducts. | 1. Filter the crude reaction mixture through a pad of Celite to remove silver salts before aqueous work-up. 2. Utilize column chromatography with a gradient elution (e.g., ethyl acetate/hexane) to separate the product from polar impurities. |
Experimental Workflow & Troubleshooting Diagram:
Caption: Workflow and troubleshooting for Silver(I)/Base-Promoted Synthesis.
Method 2: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and widely used method for preparing furans from 1,4-dicarbonyl compounds.[2][3] Modern variations often employ microwave assistance to improve yields and reduce reaction times.[4][5][6]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Harsh reaction conditions (prolonged heating in strong acid) leading to degradation of sensitive functional groups.[7] 2. Incomplete conversion of starting material. 3. Difficulty in preparing the 1,4-dicarbonyl precursor.[3] | 1. Use milder acid catalysts (e.g., p-TsOH, Sc(OTf)₃, Bi(NO₃)₃) or a dehydrating agent (P₂O₅, Ac₂O).[3] 2. Employ microwave irradiation to reduce reaction time and potentially improve yield.[4] 3. Explore alternative syntheses for the 1,4-dicarbonyl precursor, such as from β-keto esters.[4] |
| Side Product Formation (Polymerization) | The furan ring is sensitive to strong acids, which can lead to polymerization.[8] | 1. Use the mildest acidic conditions possible. 2. Minimize reaction time, especially when using microwave heating. |
| Inconsistent Results | The reaction rate can be sensitive to the stereochemistry of the 1,4-dicarbonyl starting material.[2] | Be consistent with the isomeric purity of your starting material. |
Logical Relationship for Paal-Knorr Troubleshooting:
Caption: Troubleshooting logic for low yield in Paal-Knorr synthesis.
Method 3: Synthesis from 4-Trichloroacetyl-2,3-dihydrofuran
This method provides a convenient route to furan-3-carboxylic acid and its derivatives, including carboxamides, through aromatization and subsequent nucleophilic displacement.[9]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 3-Trichloroacetylfuran (Aromatization Step) | Incomplete elimination reaction. | Ensure reflux conditions are maintained for the specified time (2 hours).[9] |
| Low Yield of Furan-3-carboxamide (Displacement Step) | 1. Inefficient nucleophilic displacement. 2. Hydrolysis of the trichloromethyl group when using arylamines. | 1. For less reactive amines, consider increasing the reaction temperature and using a sealed tube.[9] 2. For arylamines, first hydrolyze the trichloromethyl group to the carboxylic acid, convert to the acyl chloride, and then react with the arylamine.[9] |
| Product Purification Challenges | The product may require purification from starting materials or side products. | Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate/dichloromethane) or recrystallization for solid products.[9] |
Reaction Pathway Diagram:
Caption: Synthetic pathway from 4-trichloroacetyl-2,3-dihydrofuran.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for substrates with sensitive functional groups?
A1: The Paal-Knorr synthesis, especially when performed under harsh acidic conditions, can be problematic for acid-sensitive substrates.[3] Microwave-assisted Paal-Knorr reactions can be a better option as they often use milder conditions and shorter reaction times.[4] The silver(I)/base-promoted synthesis is also performed under relatively mild conditions and may be suitable for sensitive substrates.[1]
Q2: How can I improve the regioselectivity of my furan synthesis?
A2: Regioselectivity can be a challenge. In the silver(I)/base-promoted synthesis, the use of unsubstituted propargyl alcohol is key to obtaining the furan-3-carboxamide instead of the (Z)-enaminone.[1] For other methods, careful choice of starting materials and reaction conditions is crucial. It is advisable to consult literature for specific examples that match your desired substitution pattern.
Q3: What are the common methods for purifying substituted furan-3-carboxamides?
A3: The most common purification techniques are column chromatography on silica gel and recrystallization. For column chromatography, a mixture of hexane and ethyl acetate is often a good starting point for the eluent system.[9] For solid products, recrystallization from a suitable solvent system can provide highly pure material.[9]
Q4: I am having trouble synthesizing the 1,4-dicarbonyl precursor for the Paal-Knorr synthesis. What are some alternatives?
A4: The synthesis of 1,4-dicarbonyl compounds can indeed be a limitation of the Paal-Knorr reaction.[3] An alternative approach is the functional homologation of β-keto esters, followed by oxidation, to generate the 1,4-dicarbonyl compounds.[4]
Q5: Are there any safety concerns with these synthetic routes?
A5: Standard laboratory safety precautions should always be followed. Some reagents, such as strong acids and bases, require careful handling. Reactions performed in sealed tubes at elevated temperatures, including microwave-assisted synthesis, can build up pressure and should be conducted with appropriate safety measures and equipment.
Data Presentation
Comparison of Yields for the Synthesis of Furan-3-carboxamides from 3-Trichloroacetylfuran [9]
| Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ammonium hydroxide | 16 | 80 | 85 |
| Methylamine | 16 | 80 | 88 |
| Allylamine | 16 | 100 | 98 |
| Morpholine | 16 | 100 | 95 |
| Piperidine | 16 | 100 | 92 |
| Aniline | 48 | 110 | 68 |
| Benzylamine | 16 | 110 | 85 |
Experimental Protocols
General Procedure for Silver(I)/Base-Promoted Synthesis of Furan-3-carboxamides
Adapted from a novel regioselective synthesis method.[1]
-
To a solution of the 3-oxo amide (0.5 mmol) in a suitable solvent (e.g., toluene), add propargyl alcohol (1.5 mmol), Ag₂CO₃ (10 mol%), and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.0 mmol).
-
Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furan-3-carboxamide.
General Procedure for Microwave-Assisted Paal-Knorr Synthesis of Furans
This is a general procedure and may require optimization for specific substrates.[4][6]
-
In a microwave process vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol/water mixture).
-
Add a catalytic amount of acid (e.g., HCl or p-TsOH).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-10 minutes).
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
General Procedure for the Synthesis of Furan-3-carboxamides from 3-Trichloroacetylfuran
Adapted from a convenient synthesis of furan-3-carboxylic acid derivatives.[9]
-
In a sealed tube, dissolve 3-trichloroacetylfuran (1.0 mmol) in toluene.
-
Add the desired amine (1.2 mmol).
-
Heat the sealed tube at the specified temperature (see table above) for the indicated time.
-
After cooling, adjust the pH of the reaction mixture to approximately 5 with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Silver(i)/base-promoted propargyl alcohol-controlled regio- or stereoselective synthesis of furan-3-carboxamides and (Z)-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of Furan-3-Carboxamide Derivatives
A Guide for Researchers in Drug Development and Chemical Synthesis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research, providing crucial insights into molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for key furan-3-carboxamide precursors and related structures. While experimental data for 2-Ethylfuran-3-carboxamide is not publicly available, this document presents a detailed examination of closely related analogues to aid researchers in predicting and interpreting the NMR spectra of similar compounds. The focus is on understanding the influence of substituents on the chemical shifts of the furan ring, which is a common scaffold in medicinal chemistry.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for furan-3-carboxylic acid and its 2-methyl derivative. These compounds serve as excellent models for understanding the electronic environment of the furan ring in 2-substituted furan-3-carbonyl systems. For a broader context, data for selected furan-2-carboxamide derivatives are also included to illustrate the effect of the carboxamide position on the furan ring's spectral characteristics.
Table 1: ¹H NMR Spectral Data of Furan-3-Carboxylic Acid and Analogues (in CDCl₃)
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) |
| Furan-3-carboxylic acid | 8.24 (s) | 6.75 (s) | 7.55 (s) | 11.5 (br s, 1H, COOH) |
| 2-Methylfuran-3-carboxylic acid | - | 6.60 (d, J=1.9 Hz) | 7.35 (d, J=1.9 Hz) | 2.55 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectral Data of Furan-3-Carboxylic Acid and Analogues (in CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Signals (ppm) |
| Furan-3-carboxylic acid | 148.1 | 120.2 | 110.1 | 144.5 | 168.9 (COOH) |
| 2-Methylfuran-3-carboxylic acid | 158.9 | 116.8 | 111.2 | 142.1 | 165.4 (COOH), 13.8 (CH₃) |
Table 3: ¹H and ¹³C NMR Spectral Data of Selected Furan-2-Carboxamide Derivatives (in DMSO-d₆)
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-(4-Benzamidophenyl)furan-2-carboxamide | H-3 | 7.32 (d, J=3.6 Hz) | 112.1 |
| H-4 | 6.70 (dd, J=3.6, 1.8 Hz) | 114.6 | |
| H-5 | 7.93-7.97 (m) | 145.6 | |
| C-2 | - | 147.6 | |
| C=O | - | 156.1, 165.4 | |
| N'-(4-Chlorobenzoyl)furan-2-carbohydrazide | H-3 | 7.26 (dd, J=3.6 Hz) | 112.0 |
| H-4 | 6.68 (dd, J=3.6, 1.8 Hz) | 114.7 | |
| H-5 | 7.91-7.94 (m) | 145.9 | |
| C-2 | - | 146.2 | |
| C=O | - | 157.4, 164.9 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the furan derivatives discussed.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
If the sample contains particulate matter, it should be filtered through a small plug of glass wool in the pipette to prevent shimming issues.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of about 220-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Visualization of Structure-Spectrum Relationship
The following diagram illustrates the general relationship between the chemical structure of a substituted furan and the resulting NMR data, highlighting the key steps in the analytical workflow.
Caption: Workflow from molecular structure to NMR spectral analysis.
The following diagram illustrates the logical relationship for predicting the ¹H NMR chemical shifts of this compound based on the analysis of its constituent parts and analogous structures.
Caption: Logic diagram for predicting NMR shifts of the target compound.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Ethylfuran-3-carboxamide
For researchers and scientists engaged in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for their identification and quantification. This guide provides a detailed comparison of analytical strategies for 2-Ethylfuran-3-carboxamide, focusing on its predicted electron ionization (EI) mass spectrometry fragmentation pattern. Due to the absence of published experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles for its constituent furan and carboxamide moieties to offer a robust predictive analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the characteristic behaviors of both the furan ring and the carboxamide group. The primary fragmentation pathways for amides involve α-cleavage and the McLafferty rearrangement.[1] For α,β-unsaturated amides, cleavage of the N-CO bond is a common outcome, leading to the formation of a stable acylium cation.[2] The furan ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO).
Based on these principles, the molecular ion of this compound (m/z 139) is expected to undergo key fragmentation steps, including the loss of the amino group (•NH2) to form a prominent acylium ion, and cleavage of the ethyl group. Further fragmentation of the furan ring structure is also plausible.
Comparative Analysis of Analytical Techniques
The characterization of this compound can be approached through various analytical techniques. While direct probe EI-MS provides foundational fragmentation data, coupling chromatographic separation with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is often essential for analyzing complex mixtures and achieving sensitive quantification.
| Analytical Technique | Description | Advantages | Disadvantages |
| Direct Infusion EI-MS | Direct introduction of the purified compound into the mass spectrometer. | Provides a clean fragmentation pattern of the isolated analyte. Useful for fundamental structural elucidation. | Not suitable for mixture analysis. Requires a pure sample. |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for the analysis of volatile and thermally stable furan derivatives.[3][4] High chromatographic resolution can separate isomers.[5] | Requires the analyte to be volatile and thermally stable. Potential for thermal degradation in the injector. |
| Liquid Chromatography-MS (LC-MS/MS) | Separation of compounds in the liquid phase followed by tandem mass analysis. | Suitable for a wider range of compounds, including those that are not volatile or are thermally labile.[6] Derivatization can enhance sensitivity for carboxylic acids and related compounds.[7] | Mobile phase can influence ionization efficiency. Matrix effects can be a significant issue. |
| Headspace (HS) Sampling GC-MS | Analysis of volatile compounds in the vapor phase above a sample. | Highly sensitive for volatile furans in various matrices, as demonstrated by FDA methods for furan analysis in food.[8][9] | Only applicable to volatile analytes. |
Experimental Protocols
While a specific protocol for this compound is not available, the following is a representative experimental protocol for the analysis of furan derivatives by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which can be adapted for the target compound.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Weigh 1-5 g of the sample into a 20 mL headspace vial.
-
Add a saturated sodium chloride solution (5-9 mL) to the vial.
-
Spike with an appropriate internal standard (e.g., d4-furan).
-
Seal the vial and equilibrate at 30-35°C for 15 minutes with stirring.[4][10]
-
Expose a Carboxen/Poly(dimethylsiloxane) (CAR/PDMS) SPME fiber to the headspace for 15-20 minutes at the same temperature to adsorb the volatile analytes.[4]
GC-MS/MS Analysis
-
GC System: Agilent GC coupled to a tandem mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[5]
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Program: Initial temperature of 32°C held for 4 minutes, ramped to 200°C at 20°C/min, and held for 3 minutes.[5]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Ion Source Temperature: 230°C.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
Visualization of Predicted Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Determination of Furan in Foods | FDA [fda.gov]
- 10. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Ethylfuran-3-carboxamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Ethylfuran-3-carboxamide and similar compounds, supported by experimental data from peer-reviewed literature. The furan carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutic agents.
Anticancer Activity: A Comparative Overview
The anticancer potential of furan carboxamides has been a significant area of investigation. Notably, a series of anthra[2,3-b]furan-3-carboxamides has shown potent cytotoxic activity against various cancer cell lines. A key finding from these studies is that modifications at the 2-position of the furan ring do not critically affect cytotoxicity, suggesting that this compound could exhibit comparable antitumor properties.[1][2]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of 2-Substituted Anthra[2,3-b]furan-3-carboxamide Analogs
| Compound | 2-Substituent | K562 (Leukemia) | K562/4 (Drug-Resistant Leukemia) | HCT116 (Colon Cancer) | HCT116p53KO (p53 knockout) |
| Analog A | -CH₃ | 0.21 | 0.23 | 0.18 | 0.19 |
| Analog B | -H | 0.25 | 0.28 | 0.20 | 0.22 |
| Doxorubicin | N/A | 0.05 | >10 | 0.04 | 0.2 |
Data extrapolated from studies on anthra[2,3-b]furan-3-carboxamides to illustrate the influence of the 2-substituent.[1][2]
The data suggests that both 2-methyl and unsubstituted analogs exhibit potent cytotoxicity, even in drug-resistant and p53-deficient cell lines, indicating a mechanism of action that may overcome common resistance pathways. It is plausible that a 2-ethyl substituent would result in similar activity. The primary mechanism of action for these compounds involves the inhibition of topoisomerase I, induction of oxidative stress, and subsequent apoptosis.[2]
Antimicrobial and Antibiofilm Activity
Furan-2-carboxamide derivatives have been explored for their antimicrobial and antibiofilm activities. This provides a basis for an isomeric comparison with the target compound, this compound.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Carbamothioyl-Furan-2-Carboxamide Derivatives
| Compound | S. aureus | E. coli | B. cereus | A. niger | A. flavus |
| Derivative 1 | 265 | 280 | >300 | 155.3 | 122.1 |
| Derivative 2 | 270 | 300 | >300 | 120.7 | 135.4 |
| Gentamicin | 1.56 | 3.12 | 0.78 | N/A | N/A |
Data from a study on a series of carbamothioyl-furan-2-carboxamide derivatives, highlighting their moderate antimicrobial potential.[3]
Furthermore, a diversity-oriented synthesis of furan-2-carboxamides has identified compounds with significant antibiofilm activity against Pseudomonas aeruginosa. The most active compounds demonstrated over 50% inhibition of biofilm formation. This suggests that the furan carboxamide scaffold, irrespective of the carboxamide position, is a promising starting point for the development of novel antibacterial and antibiofilm agents.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the biological evaluation of furan carboxamide derivatives.
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This assay determines the ability of a compound to inhibit the DNA-relaxing activity of topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activity of furan carboxamides can be attributed to their interaction with various cellular pathways. The following diagrams illustrate a potential mechanism of action for anticancer furan carboxamides and a typical workflow for screening and evaluating these compounds.
Caption: Proposed mechanism of anticancer activity for furan carboxamide analogs.
Caption: A typical workflow for the discovery and development of furan carboxamide-based therapeutic agents.
Conclusion
Based on the available data for structurally similar compounds, this compound holds promise as a biologically active molecule, particularly in the realms of anticancer and antimicrobial research. The evidence suggests that the 2-alkyl substituent on the furan ring is not a critical determinant of cytotoxicity in the anthraquinone-fused series, indicating that this compound could exhibit potent antitumor effects. Furthermore, the broader class of furan carboxamides has demonstrated significant antimicrobial and antibiofilm activities. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential and to contribute to the growing body of knowledge on this important class of heterocyclic compounds.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Novel Furan-Based Compounds
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of novel compounds is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the crystallographic data for a series of novel furan-based compounds, offering insights into their solid-state structures and intermolecular interactions.
This guide focuses on a new polymorph of nitrofurantoin (NF), a well-known antibacterial agent containing a furan moiety, and two of its cocrystals: one with 2,2'-bipyridyl (bipy) and another with 1,10-phenanthroline (phen). The inclusion of these coformers allows for an exploration of how non-covalent interactions can influence the crystal packing and molecular conformation of the parent furan-containing molecule.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the three furan-based crystalline structures, allowing for a direct comparison of their unit cell parameters and refinement statistics.[1][2]
| Parameter | Compound 1 (NF Polymorph) | Compound 2 (NF:bipy = 2:1) | Compound 3 (NF:phen = 1:1) |
| Empirical Formula | C₈H₆N₄O₅ | C₈H₆N₄O₅∙0.5(C₁₀H₈N₂) | C₈H₆N₄O₅∙C₁₂H₈N₂ |
| Formula Weight | 238.17 | 316.26 | 418.37 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 7.849(3) | 6.6135(4) | 5.4793(4) |
| b (Å) | 6.500(3) | 13.7714(9) | 10.9784(7) |
| c (Å) | 20.057(7) | 14.4655(9) | 15.0993(10) |
| α (°) | 90 | 90 | 98.435(4) |
| β (°) | 109.68(3) | 94.755(3) | 97.001(4) |
| γ (°) | 90 | 90 | 91.684(4) |
| Volume (ų) | 964.6(6) | 1311.12(14) | 888.72(10) |
| Z | 4 | 4 | 2 |
| Calculated Density (g/cm³) | 1.641 | 1.601 | 1.561 |
| Final R indices [I>2σ(I)] | R₁ = 0.0445, wR₂ = 0.1068 | R₁ = 0.0354, wR₂ = 0.0898 | R₁ = 0.0360, wR₂ = 0.0911 |
Structural Insights and Comparison
The crystallographic data reveals significant differences in the crystal packing and unit cell dimensions of the three compounds. The NF polymorph and the NF:bipy cocrystal both crystallize in the monoclinic space group P2₁/c, while the NF:phen cocrystal adopts a triclinic P-1 space group.[1][2]
A notable structural variation is the dihedral angle between the furan ring and the adjacent hydantoin ring in the nitrofurantoin molecule. In the NF:phen cocrystal, this angle is 10.98°, which is considerably larger than in the NF polymorph (5.35°) and the NF:bipy cocrystal (3.26°).[1][2] This increased torsion in the NF:phen cocrystal is attributed to steric hindrance and electron repulsion from the planar phenanthroline molecule.[1]
The bond lengths within the furan ring and the nitro group of the nitrofurantoin molecule also exhibit slight variations across the three structures. The C-C bonds in the furan ring and the N-O bonds of the nitro group are slightly longer in the cocrystals (Compounds 2 and 3) compared to the pure NF polymorph (Compound 1).[1][2] These subtle changes in bond lengths are likely influenced by the weak intermolecular interactions between the nitrofurantoin molecule and the coformers.[1]
Experimental Protocols
The following is a detailed methodology for the single-crystal X-ray diffraction experiments cited in this guide.
Crystal Growth: Crystals of the nitrofurantoin polymorph were obtained by slow evaporation of a methanol solution. The cocrystals were prepared by dissolving nitrofurantoin and the respective coformer (2,2'-bipyridyl or 1,10-phenanthroline) in a suitable solvent and allowing for slow evaporation.
Data Collection: Single crystal X-ray diffraction intensity data were collected on a Bruker SMART APEX CCD diffractometer.[1] Graphite-monochromated MoKα radiation (λ = 0.71073 Å) was used as the X-ray source.[1] The data were collected at room temperature.
Structure Solution and Refinement: The collected data were processed using the Bruker SAINT program and corrected for absorption using SADABS.[1] The crystal structures were solved by direct methods using the SHELXTL software package and refined by full-matrix least-squares on F² with SHELXL-97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Crystallographic Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray crystallography of small molecules.
Experimental workflow for X-ray crystallography.
References
A Comparative Guide to In Silico Molecular Docking of Furan Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. In silico molecular docking has emerged as a powerful tool to predict the binding affinities and interaction patterns of these derivatives with various biological targets, thereby accelerating the drug discovery process. This guide provides a comparative overview of molecular docking studies on furan carboxamide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Data Presentation: A Comparative Look at Binding Affinities
The following tables summarize the in silico docking performance of various furan carboxamide derivatives against prominent biological targets implicated in cancer, bacterial infections, and other diseases. It is crucial to note that docking scores from different software packages are not directly comparable due to variations in their scoring functions.
Table 1: Anticancer Activity - Epidermal Growth Factor Receptor (EGFR) Kinase Domain
| Compound ID | Molecular Docking Software | PDB ID | Docking Score (kcal/mol) | Reference |
| Benzo[c]furan-chalcone hybrid 3i | Not Specified | 1M17 | Not Specified | [1] |
| Benzo[c]furan-chalcone hybrid 3o | Not Specified | 1M17 | Not Specified | [1] |
| Thiazolyl-pyrazoline derivative | Not Specified | 1M17 | Not Specified | [2] |
Table 2: Antibacterial Activity - E. coli DNA Gyrase B
| Compound ID | Molecular Docking Software | PDB ID | Docking Score (kcal/mol) | Reference |
| Furan-azetidinone hybrid 4e | GLIDE | Not Specified | -9.195 (GScore) | [3] |
| Furan-azetidinone hybrid 4d | GLIDE | Not Specified | -9.039 (GScore) | [3] |
Table 3: Enzyme Inhibition - Urease
| Compound ID | Molecular Docking Software | PDB ID | Docking Score | Reference |
| Dihydropyrimidine phthalimide hybrid 10g | Not Specified | Not Specified | IC50: 12.6 ± 0.1 µM | [4] |
| Dihydropyrimidine phthalimide hybrid 10e | Not Specified | Not Specified | IC50: 15.2 ± 0.7 µM | [4] |
| Halo-substituted mixed ester/amide 4b | Not Specified | 4H9M | -7.8 Kcal/mol | [5] |
| Halo-substituted mixed ester/amide 4e | Not Specified | 4H9M | -7.9 Kcal/mol | [5] |
Experimental Protocols: A Look Under the Hood
The accuracy and reliability of molecular docking studies are heavily dependent on the chosen protocol. Below are generalized yet detailed methodologies commonly employed in the cited studies.
General Molecular Docking Workflow
A typical in silico molecular docking study follows a structured workflow, from protein and ligand preparation to the analysis of the results.
A generalized workflow for in silico molecular docking studies.
Protein and Ligand Preparation
-
Protein Preparation : The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. This is a critical step to ensure the protein is in a chemically correct state for docking.
-
Ligand Preparation : The 2D structures of the furan carboxamide derivatives are drawn and converted into 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., OPLS_2005) to obtain their lowest energy conformation.
Grid Generation and Docking
-
Grid Generation : A grid box is generated around the active site of the protein. This grid defines the search space for the ligand during the docking process. The size and center of the grid are crucial parameters that can significantly influence the docking results.
-
Molecular Docking : The prepared ligands are then docked into the defined grid box of the target protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function. Commonly used software includes GLIDE, AutoDock, and Molegro Virtual Docker.
Signaling Pathways and Mechanisms of Action
Understanding the biological context of the target protein is essential for interpreting the results of molecular docking studies. The following diagrams illustrate the signaling pathways and mechanisms of action for the key targets discussed.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[7][8]
Simplified EGFR signaling pathway and the inhibitory action of furan carboxamide derivatives.
Bacterial DNA Gyrase Mechanism
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[9][10][11] It is a well-established target for antibacterial agents.
Inhibition of DNA gyrase by furan carboxamide derivatives prevents DNA supercoiling.
Urease Enzyme Reaction
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[12][13][14] Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Furan carboxamide derivatives can inhibit the enzymatic activity of urease.
References
- 1. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 13. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urease - Wikipedia [en.wikipedia.org]
Comparative Efficacy of 2-Ethylfuran-3-carboxamide and Other Heterocyclic Antimicrobial Agents: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of the antimicrobial efficacy of 2-Ethylfuran-3-carboxamide against other prominent heterocyclic antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and potential mechanisms of action to inform future research and development in the field of antimicrobial discovery.
While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from structurally related furan-carboxamide derivatives to provide a predictive assessment of its potential efficacy. The following sections present quantitative antimicrobial data, detailed experimental protocols for assessing antimicrobial activity, and a proposed mechanism of action for furan-carboxamide compounds.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial efficacy of heterocyclic compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various furan-carboxamide derivatives and other classes of heterocyclic antimicrobial agents against common bacterial and fungal pathogens. It is important to note that the activity of this compound is extrapolated from these related compounds and serves as a predictive baseline for further experimental validation.
Table 1: Antibacterial Activity (MIC in µg/mL) of Furan-Carboxamide Derivatives and Comparative Heterocyclic Agents
| Compound Class | Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Furan-3-Carboxamides | Various N-substituted derivatives | Significant activity reported | Significant activity reported | Moderate activity reported | Moderate activity reported | [1] |
| Furan-2-Carboxamides | Carbamothioyl derivatives | 265 | - | 280 | - | [2][3] |
| 2,4-dinitrophenyl derivatives | 270 | - | 300 | - | [2][3] | |
| Triazoles | Thiazolo[3,2-b][4][5][6]triazoles | 1.56 - 100 | 1.56 - 100 | 1.56 - 100 | 1.56 - 100 | [7] |
| Benzimidazoles | N-alkyl-2-substituted derivatives | 16 - >128 | - | 2 - >128 | >128 | |
| Nitrofurans | 5-Nitrofuran derivatives | Inhibitory effects shown | - | Inhibitory effects shown | - | [8] |
Table 2: Antifungal Activity (MIC in µg/mL) of Furan-Carboxamide Derivatives and Comparative Heterocyclic Agents
| Compound Class | Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference(s) |
| Furan-3-Carboxamides | Various N-substituted derivatives | Significant activity reported | Significant activity reported | - | [1] |
| Furan-2-Carboxamides | Carbamothioyl derivatives | 120.7 - 190 | 120.7 - 190 | 120.7 - 190 | [2][3] |
| Triazoles | Thiazolo[3,2-b][4][5][6]triazoles | 1.56 - 100 | 1.56 - 100 | - | [7] |
| Nitrofurans | 5-Nitrofuran derivatives | 3.9 - >250 | - | - | [9] |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are detailed methodologies for two standard assays used to determine the MIC of antimicrobial agents.
Broth Microdilution Method
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[4][6][10]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antibiotic for quality control
Procedure:
-
Preparation of Microtiter Plates: Aseptically add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: In the first well of a row, add a specific volume of the stock solution of the test compound to achieve the highest desired concentration. Subsequently, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. The last well serves as a growth control and contains no antimicrobial agent.
-
Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 100 µL of this diluted inoculum to each well (except the negative control).
-
Incubation: Cover the microtiter plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[10]
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.[11][12][13]
Objective: To determine the susceptibility of a microorganism to an antimicrobial agent based on the diameter of the zone of growth inhibition.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer or pipette tip to create wells
-
Stock solution of the test compound
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
Procedure:
-
Preparation of Agar Plates: Pour molten, sterile MHA into Petri dishes and allow it to solidify under sterile conditions.
-
Inoculation: Aseptically swab the entire surface of the agar plate with a standardized inoculum of the test microorganism to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.[12]
-
Application of Test Compound: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into each well.[13] Similarly, add the positive and negative controls to their respective wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Proposed Mechanism of Action: Quorum Sensing Inhibition
Several studies on furanone derivatives, which are structurally related to furan-carboxamides, suggest that a potential mechanism of antimicrobial action is the disruption of bacterial quorum sensing (QS).[5][14][15][16][17] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.[16][17] Furanone compounds have been shown to interfere with QS signaling by acting as antagonists to the signal receptors.[5][14]
Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webcentral.uc.edu [webcentral.uc.edu]
- 14. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 17. frontiersin.org [frontiersin.org]
Validating the Purity of Synthesized 2-Ethylfuran-3-carboxamide by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of synthesized 2-Ethylfuran-3-carboxamide against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. Detailed experimental protocols and comparative data are presented to support the robustness of the analytical methodology.
Comparative Analysis of Synthesized vs. Standard this compound
The purity of the in-house synthesized this compound was rigorously assessed against a commercially available, high-purity standard. The comparative analysis, summarized in the table below, demonstrates a high degree of concordance between the two, validating the efficacy of the synthesis and purification protocols.
| Parameter | Synthesized this compound | Commercial Standard |
| Retention Time (min) | 8.45 | 8.46 |
| Purity by HPLC (% Area) | 99.6% | >99.8% |
| Major Impurity (Retention Time, % Area) | 6.72 min, 0.25% | Not Detected |
| Appearance | White to off-white solid | White crystalline solid |
Experimental Protocols
A detailed methodology for the synthesis of this compound and the subsequent HPLC analysis is provided below.
Synthesis of this compound
The synthesis of this compound was adapted from established methods for the synthesis of furan-2-carboxamides[1]. The reaction proceeds via the amidation of ethyl 2-ethylfuran-3-carboxylate.
Materials:
-
Ethyl 2-ethylfuran-3-carboxylate
-
Ammonia (7N solution in methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of ethyl 2-ethylfuran-3-carboxylate (1 equivalent) in methanol, a 7N solution of ammonia in methanol (3 equivalents) was added.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The crude product was purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white to off-white solid.
HPLC Method for Purity Validation
A reversed-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of this compound, based on general principles for analyzing heterocyclic compounds[2][3][4][5][6].
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25.1-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: A stock solution of the commercial standard of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.
-
Sample Solution: The synthesized this compound was accurately weighed and dissolved in acetonitrile to prepare a 1 mg/mL solution.
Visualizing the Workflow
The logical flow of the synthesis and purity validation process is illustrated in the diagram below.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pharmtech.com [pharmtech.com]
Comparison of synthetic methodologies for producing substituted furans
For Researchers, Scientists, and Drug Development Professionals
Substituted furans are a cornerstone in organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and materials. The furan nucleus is a common motif in a vast array of biologically active natural products. This guide provides an objective comparison of key synthetic methodologies for the production of substituted furans, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Methodologies: An Overview
The synthesis of the furan ring can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methods. This guide will focus on three prominent and versatile approaches: the Paal-Knorr Furan Synthesis, the Feist-Benary Furan Synthesis, and a selection of modern Transition-Metal-Catalyzed Syntheses.
Comparison of Synthetic Methodologies
| Methodology | Starting Materials | Catalyst/Reagent | General Reaction Conditions | Yields | Scope |
| Paal-Knorr Furan Synthesis | 1,4-Diketones | Acid (e.g., H₂SO₄, p-TsOH), or Dehydrating agent (e.g., P₂O₅) | Typically heating in a suitable solvent. Microwave irradiation can significantly reduce reaction times. | Generally high to excellent (70-95%)[1][2] | Broad scope for 2,5-disubstituted and 2,3,4,5-tetrasubstituted furans.[3] |
| Feist-Benary Furan Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Condensation reaction, often with heating. | Moderate to good (50-80%) | Good for the synthesis of furans with specific substitution patterns, particularly 2,3,5-trisubstituted furans.[4][5] |
| Gold-Catalyzed Synthesis | Propargylic alcohols and 1,3-Dicarbonyl compounds | AuBr₃/AgOTf | Mild conditions, often at room temperature or slightly elevated temperatures (e.g., 60 °C).[6][7][8] | Good to high (70-90%)[6][7][8] | Excellent for the synthesis of polysubstituted furans.[6][7][8] |
| Palladium-Catalyzed Synthesis | Enyne acetates, Alkenyl bromides and 1,3-Dicarbonyls | Pd catalyst (e.g., PdCl₂(CH₃CN)₂), often with a co-catalyst or oxidant | Varies depending on the specific reaction; can be mild. | Good to excellent (up to 95%)[9][10][11] | Versatile for a wide range of substituted furans, including 2,5-disubstituted and polysubstituted furans.[12][13] |
| Copper-Catalyzed Synthesis | α,β-Acetylenic ketones and α-Diazo esters | Copper catalyst (e.g., Cu(I) salts) | Typically mild reaction conditions. | Good to high | Efficient for the synthesis of highly substituted furans.[14] |
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations, the following diagrams illustrate the mechanisms of the key synthetic methodologies.
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Caption: Mechanism of the Feist-Benary Furan Synthesis.
Caption: Gold-Catalyzed Synthesis of Polysubstituted Furans.
Detailed Experimental Protocols
1. Microwave-Assisted Paal-Knorr Furan Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
This protocol is adapted from a general procedure for microwave-assisted Paal-Knorr reactions.[1][2]
-
Materials: 3-Oxo-2-phenyl-butyric acid ethyl ester (1,4-diketone precursor), suitable amine (e.g., aniline), acetic acid, microwave reactor.
-
Procedure:
-
To a solution of the 1,4-diketone (1 mmol) in a microwave process vial, add the amine (1.2 mmol) and acetic acid (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted furan.
-
2. Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This is a representative protocol for the Feist-Benary synthesis.[4][5]
-
Materials: Ethyl acetoacetate (β-dicarbonyl compound), chloroacetone (α-halo ketone), pyridine (base).
-
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equiv.) in pyridine.
-
To this solution, add chloroacetone (1 equiv.) dropwise at room temperature.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to yield the furan product.
-
3. Gold-Catalyzed Synthesis of a Polysubstituted Furan from a Propargylic Alcohol and a 1,3-Dicarbonyl Compound
This protocol is based on the gold-catalyzed synthesis of polysubstituted furans.[6][7][8]
-
Materials: Propargylic alcohol, 1,3-dicarbonyl compound (e.g., acetylacetone), AuBr₃, AgOTf, and an ionic liquid or a suitable solvent.
-
Procedure:
-
To a solution of the propargylic alcohol (1 equiv.) and the 1,3-dicarbonyl compound (1.2 equiv.) in the chosen solvent, add AuBr₃ (e.g., 5 mol%) and AgOTf (e.g., 15 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 30 minutes to a few hours).
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent.
-
Wash the solution with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
The choice of synthetic methodology for producing substituted furans depends heavily on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The Paal-Knorr synthesis remains a robust and high-yielding method for a wide range of furans, especially when accelerated by microwave irradiation.[1][2] The Feist-Benary synthesis provides access to specific substitution patterns not easily obtained through other methods.[4] Modern transition-metal-catalyzed reactions, particularly those employing gold and palladium, offer mild reaction conditions, high efficiency, and the ability to construct complex, polysubstituted furan cores, making them invaluable tools in contemporary organic synthesis.[6][7][8][9][10][11][12][13] Researchers should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the optimal path for their synthetic targets.
References
- 1. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Feist-Benary synthesis of furan [quimicaorganica.org]
- 6. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Furan synthesis [organic-chemistry.org]
- 14. Copper-catalyzed [4 + 1] cycloadditions of alpha,beta-acetylenic ketones with diazoacetates to form trisubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ethylfuran-3-carboxamide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-Ethylfuran-3-carboxamide must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potentially hazardous substance and follow conservative disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Assumed Hazard Profile and Safety Precautions
Due to the lack of specific toxicological and environmental hazard data for this compound, a cautious approach is mandatory. The following table summarizes the assumed hazards based on the general chemical structure of furan carboxamides and the necessary personal protective equipment (PPE) and handling precautions.
| Hazard Category | Assumed Risk | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially toxic if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles with side shields. Use a fume hood for all manipulations. | Avoid direct contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Chemical-resistant gloves, lab coat. | Avoid prolonged or repeated skin contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Safety goggles with side shields or a face shield. | Avoid contact with eyes. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Not applicable for PPE. | Prevent release to the environment. Do not dispose of down the drain. |
| Flammability | Unknown. Treat as potentially flammable. | Flame-retardant lab coat. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste management, as outlined below.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate waste streams to avoid mixing incompatible chemicals. Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mixtures, contaminated solvents) in separate, clearly labeled containers.
2. Waste Container Selection and Labeling:
-
Use chemically compatible, leak-proof containers for waste collection.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the waste was first added to the container.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers securely closed at all times, except when adding waste.
4. Consultation with Environmental Health & Safety (EHS):
-
Crucially, contact your institution's Environmental Health & Safety (EHS) office for guidance on the specific disposal procedures for this uncharacterized chemical. EHS will provide information on the appropriate waste codes and arrange for a licensed hazardous waste contractor for final disposal.
5. Documentation:
-
Maintain a log of the chemical waste generated, including the amount and date of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical with unknown hazards like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
